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  • Product: tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
  • CAS: 848419-01-2

Core Science & Biosynthesis

Foundational

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: A Critical Bifunctional Linker in PROTAC Synthesis and Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the bridging linker is as critical as the selection of the binding ligands. tert-Butyl N-[3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the bridging linker is as critical as the selection of the binding ligands. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) has emerged as a highly versatile, heterobifunctional-like PROTAC linker[1]. Structurally, it is a mono-Boc protected bis(3-aminopropyl) ether. This unique architecture provides orthogonal reactivity at its termini and enhanced physicochemical properties compared to traditional aliphatic chains, making it an indispensable building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) and complex antibody-drug conjugates (ADCs).

This technical guide provides an in-depth analysis of its structural rationale, physicochemical profiling, and self-validating experimental workflows for bioconjugation.

Physicochemical Profiling & Structural Rationale

The chemical architecture of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is deliberately designed to solve common challenges in medicinal chemistry: solubility and synthetic control.

  • Orthogonal Reactivity: The molecule features one free primary amine and one tert-butyloxycarbonyl (Boc) protected amine. This allows chemists to perform sequential, highly controlled amide coupling reactions without the risk of polymerization or cross-linking[2].

  • The Ether Oxygen Advantage: Unlike a pure hydrocarbon chain (e.g., heptane-1,7-diamine), the central oxygen atom (4-oxa moiety) acts as a hydrogen bond acceptor. This significantly lowers the partition coefficient (LogP), enhancing the aqueous solubility of the final PROTAC molecule. This hydrophilicity is crucial for preventing hydrophobic collapse and aggregation in physiological buffers.

  • Propyl Spacers: The three-carbon chains flanking the central ether oxygen provide optimal spatial flexibility, allowing the assembled PROTAC to fold into the necessary conformation to induce ternary complex formation between the target protein and the E3 ligase.

Quantitative Data Summary
PropertyValue
Chemical Name tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate
CAS Number 848419-01-2[2]
Molecular Formula C₁₁H₂₄N₂O₃
Molecular Weight 232.32 g/mol [1]
Physical Form Liquid[2]
Purity ≥ 98%[2]
SMILES O=C(OC(C)(C)C)NCCCOCCCN[3]
Storage Temperature 2-8°C (Short term), -20°C (Long term), Protect from light[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[4]

Mechanistic Role in Targeted Protein Degradation

In PROTAC development, this linker serves as the physical and electronic bridge between the E3 Ligase Ligand (e.g., Thalidomide or VHL-binding molecules) and the Protein of Interest (POI) Ligand. The length of the linker (a 7-atom chain backbone: 3 carbons, 1 oxygen, 3 carbons) is often the "sweet spot" for avoiding steric clashes while maintaining the proximity required for efficient polyubiquitination.

PROTAC_Assembly E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (Linker Core) E3->Linker Amide Coupling (Step 1) POI Target Protein Ligand (POI Binder) Linker->POI Boc Deprotection & Coupling (Step 2) PROTAC Assembled PROTAC (Target Degradation) POI->PROTAC Final Assembly

Caption: Logical workflow of PROTAC assembly utilizing the orthogonal reactivity of the bifunctional ether linker.

Once assembled, the PROTAC orchestrates the degradation of the target protein via the ubiquitin-proteasome system (UPS).

MoA_Pathway PROTAC Bifunctional PROTAC (Contains Ether Linker) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Recruits E3 & POI Ubiquitin Polyubiquitination of Target Protein Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Caption: Signaling pathway of targeted protein degradation mediated by the assembled PROTAC.

Experimental Workflows: Bioconjugation & Deprotection Protocols

As a Senior Application Scientist, I emphasize that successful bioconjugation requires understanding the causality behind reagent choices. The following protocols are designed as self-validating systems to ensure high-yield synthesis.

Protocol 1: HATU-Mediated Amide Coupling (First Conjugation)

Objective: Conjugate the free primary amine of the linker to the carboxylic acid of an E3 ligase ligand. Causality & Choice of Reagents: HATU is selected over traditional EDC/NHS due to its superior reaction kinetics and higher yield for primary amines, minimizing epimerization of complex ligands. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in the reaction itself.

  • Preparation: Dissolve 1.0 equivalent of the E3 ligase ligand in anhydrous DMF (0.1 M concentration). Rationale: Anhydrous conditions are critical; ambient moisture competes with the amine for the activated ester, leading to hydrolysis and reduced yields.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes. Validation Check: A distinct color change (often to pale yellow) indicates the successful formation of the active OAt ester.

  • Conjugation: Add 1.1 equivalents of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate. Stir at room temperature for 2-4 hours.

  • Self-Validation (LC-MS): Before quenching, sample 1 µL of the reaction mixture, dilute in 100 µL MeOH, and analyze via LC-MS. Success Criteria: Complete disappearance of the E3 ligand mass peak and the appearance of the product mass peak (M + 232.32 - 18).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The aqueous wash effectively removes DMF and unreacted HATU/HOAt byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 2: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary primary amine for the final coupling step. Causality & Choice of Reagents: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is utilized. This specific concentration is strong enough to cleave the Boc group rapidly but mild enough to prevent the cleavage of the newly formed amide bond or the central ether linkage.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.1 M).

  • Cleavage: Slowly add TFA to achieve a final concentration of 20% (v/v). Stir at room temperature for 1 hour. Rationale: The deprotection releases CO₂ gas and is mildly exothermic; slow addition prevents solvent bumping and ensures controlled cleavage.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. Success Criteria: A dark purple/blue spot indicates the presence of the newly exposed free primary amine.

  • Workup: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The product is obtained as a TFA salt, which must be neutralized with DIPEA prior to the next coupling step.

Synthesis_Workflow Step1 1. Dissolve Linker (CAS 848419-01-2) & E3 Ligand in anhydrous DMF Step2 2. Add HATU (1.2 eq) & DIPEA (3.0 eq) - Stir at RT for 2-4h Step1->Step2 Step3 3. Self-Validation: LC-MS Confirmation & EtOAc Extraction Step2->Step3 Step4 4. Boc Deprotection: 20% TFA in DCM - Stir at RT for 1h Step3->Step4 Step5 5. Evaporate TFA, Co-evaporate with Toluene & Neutralize Step4->Step5 Step6 6. Second Amide Coupling with POI Ligand Step5->Step6

Caption: Step-by-step chemical synthesis workflow for linker bioconjugation.

Conclusion

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate represents a highly optimized structural compromise between the hydrophobicity of pure alkyl chains and the extreme hydrophilicity of pure PEG chains. By mastering the orthogonal deprotection and coupling workflows outlined above, drug development professionals can leverage this molecule to synthesize highly effective, soluble, and stable PROTACs and bioconjugates. Strict adherence to the self-validating analytical steps ensures high-fidelity synthesis, reducing downstream purification bottlenecks.

References

Sources

Exploratory

Architecting Advanced Bioconjugates: A Technical Guide to the tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS 848419-01-2) Linker

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently encounter bottlenecks in the synthesis of chimeric molecules. The choice of linker is rarely a passive decis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently encounter bottlenecks in the synthesis of chimeric molecules. The choice of linker is rarely a passive decision; it dictates the pharmacokinetic profile, solubility, and ultimately, the biological efficacy of the final construct.

This whitepaper provides an in-depth technical analysis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS 848419-01-2) , a highly versatile, mono-Boc-protected diamine linker. By dissecting its physicochemical properties and providing self-validating experimental workflows, this guide serves as a definitive resource for drug development professionals architecting Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Profiling & Structural Rationale

The molecular architecture of CAS 848419-01-2 (


) offers a strategic advantage over pure alkyl or pure PEG chains[1]. The single central ether linkage interrupts the hydrophobicity of a pure carbon chain—thereby reducing molecular aggregation—without introducing the excessive hygroscopicity often associated with longer PEGylated systems. Furthermore, the orthogonal reactivity provided by the free primary amine and the Boc-protected amine allows for precise, unidirectional stepwise synthesis[2].
Table 1: Physicochemical Properties of CAS 848419-01-2
PropertyValueAnalytical Significance
Molecular Formula C11H24N2O3Confirmed via HRMS (ESI-TOF) ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

233.18[1]
Molecular Weight 232.32 g/mol Monoisotopic mass tracking during LC-MS monitoring[3]
Physical State LiquidRequires careful handling; high viscosity
Purity Standard ≥98%Minimizes side-reactions in multi-step solid-phase or solution-phase synthesis
Storage Conditions 2-8°C, protect from lightPrevents premature Boc cleavage or amine oxidation,
Table 2: Comparative Linkerology Profiling
Linker ClassHydrophilicityConformational FlexibilityPrimary Application Profile
Alkyl (C6-C8) LowHighLipophilic targets, enhanced cell penetration
Pure PEG (PEG2-PEG4) HighHighGeneral PROTACs, aqueous solubility rescue
CAS 848419-01-2 Medium-HighHighBalanced ADME profile, ternary complex stabilization[4]

Core Applications & Mechanistic Insights

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker must bridge the E3 ligase ligand (e.g., CRBN or VHL ligands) and the Protein of Interest (POI) ligand[3]. CAS 848419-01-2 provides a 7-atom spacer backbone. In my experience, this specific length operates in the "Goldilocks" zone: it is long enough to prevent steric clashes between the E3 ligase and the POI, yet short enough to avoid the entropic penalty that plagues overly long, flexible linkers during ternary complex formation[5].

Mechanism P1 PROTAC Entry (via Cell Membrane) P2 Target Engagement (POI Binding) P1->P2 P3 E3 Ligase Recruitment (CRBN/VHL) P2->P3 Linker flexibility facilitates folding P4 Ternary Complex Formation (POI-PROTAC-E3) P3->P4 P5 Polyubiquitination (Ub Transfer) P4->P5 P6 26S Proteasome Degradation P5->P6

Fig 1. PROTAC-mediated targeted protein degradation pathway enabled by flexible linker systems.

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that every synthetic step must be self-validating. The following protocols detail the integration of CAS 848419-01-2 into a standard PROTAC synthesis pipeline, highlighting the causality behind each reagent choice to ensure robust reproducibility.

Workflow N1 Target Ligand (with -COOH) N3 Amide Coupling (HATU, DIPEA) N1->N3 N2 CAS 848419-01-2 (Linker) N2->N3 N4 Boc-Protected Intermediate N3->N4 N5 Boc Deprotection (TFA/DCM) N4->N5 N6 Free Amine Intermediate N5->N6 N8 Final PROTAC Molecule N6->N8 N7 E3 Ligase Ligand (with -COOH) N7->N8 Coupling

Fig 2. Step-by-step PROTAC synthesis workflow utilizing CAS 848419-01-2 as a linker.

Protocol 1: Amide Coupling (Conjugation to POI Ligand)

Objective: Chemoselectively couple the free primary amine of CAS 848419-01-2 to the carboxylic acid of a POI ligand[6]. Causality & Reagent Selection: HATU is selected over traditional EDC/NHS due to its superior kinetics and minimal epimerization of chiral centers. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester. Anhydrous DMF is critical to prevent the competitive hydrolysis of the highly reactive OAt-ester intermediate.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under an inert

    
     atmosphere, dissolve the POI Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
    
  • Deprotonation: Add DIPEA (3.0 eq) via syringe. Stir at room temperature (RT) for 10 minutes.

    • Self-Validation Check: A slight color change (often yellowing) indicates the formation of the active ester.

  • Conjugation: Add CAS 848419-01-2 (1.2 eq) dropwise. Stir at RT for 2-4 hours.

  • Monitoring: Monitor reaction completion via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the POI-COOH mass and the emergence of the product mass

      
      .
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (typically a

    
    /MeOH gradient) to yield the Boc-protected intermediate.
    
Protocol 2: Boc Deprotection & Preparation for Second Coupling

Objective: Remove the tert-butyl carbamate protecting group to expose the secondary primary amine for subsequent conjugation to the E3 ligase ligand. Causality & Reagent Selection: A 1:4 mixture of TFA in DCM provides optimal acidity to cleave the Boc group rapidly while minimizing side reactions. DCM acts as a polar aprotic solvent that stabilizes the transient tert-butyl carbocation before it eliminates as isobutylene gas.

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Cool to 0°C in an ice bath to control the exothermic cleavage.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration.

  • Reaction: Remove the ice bath and stir at RT for 1-2 hours.

  • Monitoring: Verify completion via TLC (ninhydrin stain) or LC-MS.

    • Self-Validation Check: LC-MS must show a mass shift of -100 Da (loss of Boc) and +1 Da (protonation), yielding

      
      . 
      
      
      
      -NMR will show the complete disappearance of the 9-proton singlet at ~1.40 ppm.
  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting TFA salt can be used directly in the next coupling step by increasing the DIPEA equivalents to 4.0 to neutralize the salt.

Analytical Validation & Quality Control

To ensure the integrity of the bifunctional linker throughout the synthesis, rigorous analytical checks of the raw material are mandatory before initiating Protocol 1:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    Key diagnostic peaks for the intact linker include the Boc group singlet at
    
    
    1.44 (s, 9H), the ether adjacent protons at
    
    
    3.45-3.55 (m, 4H), and the methylene protons adjacent to the amines at
    
    
    3.20 (q, 2H) and
    
    
    2.80 (t, 2H).
  • Degradation Warning: If stored improperly (exposed to moisture or acidic fumes), premature Boc cleavage may occur. Always verify the integration ratio of the Boc singlet against the ether backbone before utilizing an older batch.

References

  • Molbase. "tert-butyl (3-aminopropoxy)carbamate-Molbase". Molbase Chemical Encyclopedia. Available at: [Link]

Sources

Foundational

A Technical Guide to tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: Properties, Synthesis, and Applications in Drug Development

An In-depth Technical Guide to tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate Abstract This technical guide provides a comprehensive overview of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a heterobifunctional li...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a heterobifunctional linker molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique architecture, featuring a terminal primary amine and a chemically orthogonal tert-butyloxycarbonyl (Boc)-protected amine, makes it an invaluable tool for the sequential synthesis of complex molecular constructs. This document details the compound's physicochemical properties, outlines a logical synthetic strategy, describes its core utility in multistep organic synthesis, presents rigorous analytical methods for quality control, and discusses its applications as a flexible linker in advanced therapeutic modalities. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and practical utility for professionals in the field.

Physicochemical and Structural Properties

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is a bifunctional organic compound designed for use as a linker in chemical synthesis.[1] Its key feature is the presence of two amine groups with differential reactivity. One is a free, nucleophilic primary amine, while the other is protected by a Boc group, which can be selectively removed under acidic conditions.[1] This "orthogonal" nature is fundamental to its utility in the controlled, stepwise assembly of molecules.

The core physicochemical properties are summarized below:

PropertyValueSource(s)
Molecular Weight 232.32 g/mol [2][3][4]
Molecular Formula C₁₁H₂₄N₂O₃[1][3][5]
CAS Number 848419-01-2[2][3][5][6]
InChI Key JZMHGKBLFXNFDR-UHFFFAOYSA-N[2][3][5]
Typical Purity ≥98%[2][3][5]
Physical Form Liquid, Solid, or Semi-solid[3][5]
Solubility Soluble in many organic solvents[7]

Synthesis and Reaction Mechanism

The synthesis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate involves the strategic coupling of two 3-carbon synthons. A plausible and efficient synthetic route is a two-step process beginning with a Williamson ether synthesis, followed by the reduction of a nitrile group.

Step 1: Williamson Ether Synthesis. The synthesis commences by reacting N-Boc-3-amino-1-propanol with 3-bromopropionitrile. The alkoxide, formed by deprotonating the alcohol of the N-Boc-3-amino-1-propanol with a strong base like sodium hydride (NaH), acts as a nucleophile. It attacks the electrophilic carbon of 3-bromopropionitrile, displacing the bromide and forming the ether linkage. This reaction is a classic and reliable method for forming ethers.

Step 2: Nitrile Reduction. The intermediate nitrile is then reduced to the primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or, more commonly in modern synthesis, by catalytic hydrogenation. Catalytic hydrogenation using a catalyst like Raney Nickel (Ra-Ni) under a hydrogen atmosphere is often preferred as it involves milder conditions and simpler workup procedures.

The proposed workflow is visualized below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitrile Reduction cluster_final Final Product A N-Boc-3-amino-1-propanol R1 Williamson Ether Synthesis Base (e.g., NaH) in THF A->R1 B 3-Bromopropionitrile B->R1 I1 tert-butyl N-[3-(2-cyanoethoxy)propyl]carbamate R1->I1 Formation of ether linkage R2 Nitrile Reduction H₂, Raney Nickel in Ethanol I1->R2 FP tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate R2->FP Reduction of -CN to -CH₂NH₂

A plausible two-step synthetic pathway.

Core Utility: Orthogonal Reactivity in Synthesis

The primary value of this linker lies in its orthogonal ends. The free primary amine is a potent nucleophile, ready to react with various electrophiles, while the Boc-protected amine remains inert. This allows for a directed synthetic strategy.

  • First Coupling: The primary amine can be reacted with an activated carboxylic acid (like an NHS ester), an acyl chloride, or an isocyanate to form a stable amide or urea bond, tethering the linker to the first molecular partner.

  • Deprotection: The Boc group, stable to the conditions of the first coupling, can then be cleanly removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This step regenerates a new primary amine.

  • Second Coupling: This newly exposed amine is now available for a second, distinct coupling reaction, attaching a second molecular partner.

This sequence is fundamental in constructing molecules where two different components must be joined by a flexible spacer, such as in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

G Molecule tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate Step1 Step 1: First Coupling (Amide bond formation) Molecule->Step1 Partner1 Partner A (e.g., NHS Ester) Partner1->Step1 Partner2 Partner B (e.g., Carboxylic Acid) Step3 Step 3: Second Coupling (Amide bond formation) Partner2->Step3 Intermediate Intermediate Conjugate (Boc group intact) Step1->Intermediate Primary amine reacts Step2 Step 2: Deprotection (TFA in DCM) Intermediate->Step2 Deprotected Amine-Linker-Partner A Step2->Deprotected Boc group removed Deprotected->Step3 Final Partner B-Linker-Partner A Step3->Final Second amine reacts

Orthogonal reaction workflow of the linker.

Analytical Quality Control

Ensuring the identity, purity, and stability of starting materials is a prerequisite for reliable and reproducible research. A multi-pronged analytical approach is recommended for the characterization of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.[8] A reverse-phase method is typically employed for this molecule.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation for moderately polar organic molecules.
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFAGradient elution (e.g., 5% to 95% B over 20 min) ensures elution of the main compound and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for good peak resolution.
Detection UV at 210 nm or Charged Aerosol Detector (CAD)The carbamate group has a weak chromophore suitable for low UV detection; CAD offers near-universal detection for non-volatile analytes.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the definitive method for structural confirmation. The spectrum provides a unique fingerprint of the molecule, confirming the presence of key functional groups and the overall structure.[9]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc group)~1.44Singlet9H
-O-CH₂-CH ₂-CH₂-NH₂~1.75Multiplet (Quintet)2H
-NH-CH₂-CH ₂-CH₂-O-~1.80Multiplet (Quintet)2H
-CH₂-NH~2.50 (broad)Singlet2H
-CH₂-NH~2.85Triplet2H
-CH₂-NH Boc~3.15Quartet2H
-O-CH ₂-CH₂-~3.45Triplet2H
-CH ₂-O-CH₂-~3.50Triplet2H
-NH -Boc~5.00 (broad)Singlet1H

Note: Shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.[9] Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9] Gently vortex until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[9]

  • Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

  • Experiment Execution: Acquire the spectrum using a standard single-pulse experiment. A sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time is crucial for accurate integration.[8]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[9] Calibrate the spectrum to the TMS signal. Integrate all signals to confirm the relative proton counts match the structure.[9]

G cluster_qc Analytical Quality Control Workflow Sample Raw Material Sample Purity Purity Assessment (HPLC) Sample->Purity Identity Structural Confirmation (¹H NMR, MS) Sample->Identity Decision Pass / Fail Purity->Decision Identity->Decision Release Released for Synthesis Decision->Release Meets Specs Reject Rejected / Repurify Decision->Reject Out of Spec

A typical workflow for analytical quality control.

Applications in Drug Development

The structural features of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate make it an exemplary linker for advanced therapeutic design.

  • PROTACs and Molecular Glues: In the synthesis of PROTACs, this linker can be used to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the propoxy-propyl chain are critical for enabling the formation of a productive ternary complex.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic payload to an antibody. The primary amine can be used to conjugate to the payload, while the Boc-protected amine, after deprotection, can be reacted with a functional group on the antibody or another linker component.

  • Targeted Probes and Ligands: For creating bivalent ligands or fluorescent probes, this linker serves as a simple and effective spacer to connect two pharmacophores or a pharmacophore and a reporter tag, helping to avoid steric hindrance between the two moieties. The related compound, N-Boc-1,3-diaminopropane, is widely used in the synthesis of polyamine analogues and kinase inhibitors.[10]

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Identification

The compound is classified with the following hazards:

GHS PictogramHazard CodeHazard StatementSource(s)
GHS07 (Exclamation Mark)H302Harmful if swallowed.[3][5][6]
H315Causes skin irritation.[3][5][6]
H319Causes serious eye irritation.[3][5][6]
H335May cause respiratory irritation.[3][5][6]
Safe Handling Protocol
  • Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][11] An eyewash station and safety shower must be readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[6][12]

    • Hand Protection: Wear nitrile or neoprene protective gloves. Inspect gloves for tears or punctures before use.[6][13] Change gloves immediately if contamination occurs.

    • Skin/Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[6][11]

  • Procedural Handling: Avoid inhalation of mist or vapor.[6] Avoid contact with skin and eyes.[13] Keep the container tightly closed when not in use.[11]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[11] For large spills, evacuate the area and contact the institutional emergency response team.[11]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Storage

Store the container tightly sealed in a dry, well-ventilated place.[3] Recommended storage is at 2-8°C, kept in a dark place to protect from light.[3][5]

Conclusion

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is a highly versatile and valuable synthetic building block for the modern medicinal chemist. Its well-defined structure, characterized by two amine groups of orthogonal reactivity, provides a reliable platform for the stepwise construction of complex and targeted therapeutics. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its effective and safe implementation in research and drug development workflows.

References

  • Molbase. tert-butyl (3-aminopropoxy)carbamate. Molbase. Available from: [Link].

  • PubChem. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700. PubChem. Available from: [Link].

  • AHH Chemical. MSDS of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate. AHH Chemical. Available from: [Link].

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. PubChem. Available from: [Link].

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link].

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available from: [Link].

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

Exploratory

The Cornerstone of Bioconjugation: A Technical Guide to tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals In the intricate world of modern drug development and chemical biology, the precise assembly of molecular components is paramount. A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern drug development and chemical biology, the precise assembly of molecular components is paramount. Among the vast arsenal of chemical tools, bifunctional linkers play a pivotal role, enabling the conjugation of different molecular entities to create novel therapeutics and research probes. This guide provides a comprehensive technical overview of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a versatile linker distinguished by its unique structural features and broad applicability. We will delve into its synthesis, detailed analytical characterization, and key applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Unveiling the Molecular Architecture and Significance

At its core, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS No. 848419-01-2) is a hetero-bifunctional linker molecule. Its structure is characterized by two key functional groups at opposing ends of a flexible seven-atom spacer: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine. This strategic design underpins its utility in multi-step organic synthesis. The free primary amine serves as a reactive handle for conjugation, readily participating in reactions with electrophiles such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes.[1] Conversely, the Boc-protected amine remains inert to a wide range of reaction conditions, providing a latent reactive site that can be unmasked at a desired stage through a process known as deprotection.[1]

The ether linkage within the propyl chain imparts increased water solubility and flexibility to the linker, which can be advantageous in biological applications. The overall structure offers a balance of stability and controlled reactivity, making it an invaluable building block in the construction of complex biomolecules.

Table 1: Physicochemical Properties of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

PropertyValue
Molecular Formula C11H24N2O3
Molecular Weight 232.32 g/mol
CAS Number 848419-01-2
Appearance Liquid, Solid, or Semi-solid
Purity Typically ≥98%
Storage Conditions 2-8°C, sealed in a dry, dark place

Data sourced from commercial suppliers.[2]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol provides a representative procedure.

Experimental Protocol: Synthesis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Objective: To synthesize tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate from commercially available starting materials.

Materials:

  • 3-(3-Aminopropoxy)propan-1-amine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-aminopropoxy)propan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.2 M.

  • Addition of Base: Add triethylamine (TEA) (1.1 equivalents) to the solution. TEA acts as a base to neutralize the acid generated during the reaction.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 equivalent) in DCM dropwise over 30-60 minutes. The slow addition helps to control the exothermicity of the reaction and favors mono-protection.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting diamine and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine. These washes remove any unreacted (Boc)2O, acidic byproducts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate.

Causality Behind Experimental Choices:

  • Excess Diamine (Alternative Strategy): In some protocols for similar molecules, a large excess of the diamine is used to statistically favor mono-protection over di-protection.[3] However, this can complicate purification. The use of stoichiometric amounts with controlled addition of (Boc)2O is often a more efficient approach.

  • Choice of Base: Triethylamine is a common, non-nucleophilic organic base that is effective in scavenging the acid generated without interfering with the desired reaction.

  • Solvent: Dichloromethane is a good solvent for both the starting materials and the product, and its low boiling point facilitates easy removal after the reaction.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized linker. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-C(CH₃)₃~1.44 (s, 9H)~28.4
-NH-CH₂ -CH₂-~3.15 (q, 2H)~39.0
-NH-CH₂-CH₂ -~1.70 (p, 2H)~29.5
-O-CH₂ -CH₂-~3.45 (t, 2H)~70.0
-O-CH₂-CH₂ -~1.80 (p, 2H)~30.0
-CH₂-NH₂ ~2.75 (t, 2H)~40.0
-NH -Boc~5.0 (br s, 1H)-
-C(CH₃)₃-~79.0
C =O-~156.0

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (C11H24N2O3), the expected monoisotopic mass is 232.1787 g/mol . Electrospray ionization (ESI) is a common technique used for this analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Vibrational Mode Expected Frequency Range (cm⁻¹) Assignment
N-H Stretch (primary amine)3400-3250 (two bands)-NH₂
N-H Stretch (carbamate)~3300-NH-Boc
C-H Stretch (alkane)2975-2850-CH₂, -CH₃
C=O Stretch (carbamate)~1680-1700Urethane C=O
N-H Bend (primary amine)1650-1580-NH₂
C-O Stretch (ether)1150-1085C-O-C

Data compiled from typical ranges for these functional groups.[1][6]

Key Applications in Drug Development and Research

The unique architecture of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate makes it a valuable tool in several areas of drug development and chemical biology.

PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7][8] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is an ideal candidate for incorporation into PROTAC linkers.[9][10]

Experimental Workflow: Incorporation into a PROTAC Linker

PROTAC_synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Conjugation Warhead-COOH Warhead with Carboxylic Acid Warhead-Linker Warhead-Linker Conjugate (Boc-protected) Warhead-COOH->Warhead-Linker EDC, NHS Linker tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate Linker->Warhead-Linker Warhead-Linker-NHBoc Warhead-Linker Conjugate (Boc-protected) Warhead-Linker-NH2 Deprotected Warhead-Linker Warhead-Linker-NHBoc->Warhead-Linker-NH2 TFA/DCM Deprotected-Linker Deprotected Warhead-Linker PROTAC Final PROTAC Molecule Deprotected-Linker->PROTAC E3-Ligase-Ligand E3 Ligase Ligand with Reactive Group E3-Ligase-Ligand->PROTAC Coupling Reaction

Caption: Synthetic workflow for PROTAC assembly.

Protocol: Boc Deprotection for PROTAC Synthesis

  • Dissolution: Dissolve the Boc-protected Warhead-Linker conjugate in DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution. TFA is a strong acid that efficiently cleaves the Boc group.[11]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to ensure complete deprotection.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a non-polar solvent like toluene can help to remove residual TFA.

  • Isolation: The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Bioconjugation and Drug Delivery

The primary amine of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate can be used to attach it to biomolecules such as peptides, proteins, and antibodies.[12] After deprotection, the newly revealed amine can be used to conjugate other moieties, such as imaging agents, targeting ligands, or cytotoxic drugs for antibody-drug conjugates (ADCs).

Safety and Handling

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a highly valuable and versatile synthetic building block with broad applications in organic chemistry, medicinal chemistry, and drug discovery. Its bifunctional nature, coupled with the reliable and selective chemistry of the Boc protecting group, provides a powerful platform for the synthesis of a diverse range of complex molecules, including PROTACs and other bioconjugates. The detailed protocols and analytical data presented in this guide are intended to facilitate its practical application and empower researchers to advance their scientific pursuits.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). [Link]

  • PMC. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • ScienceDirect. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and. [Link]

  • Awuah Research Laboratory. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. [Link]

Sources

Foundational

Synthesis and Purification of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: A Technical Guide

Executive Summary tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2), commonly referred to as mono-Boc-bis(3-aminopropyl) ether, is a critical heterobifunctional linker utilized in PROTAC synthesis, bioc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2), commonly referred to as mono-Boc-bis(3-aminopropyl) ether, is a critical heterobifunctional linker utilized in PROTAC synthesis, bioconjugation, and the development of PEGylated therapeutics[1][2]. Featuring a hydrophilic ether core flanked by one primary amine and one Boc-protected amine, this molecule allows for orthogonal functionalization[3]. This whitepaper details the mechanistic rationale, step-by-step synthetic protocol, and self-validating purification strategy required to synthesize this compound with high purity and yield.

Mechanistic Rationale: The Desymmetrization Challenge

The synthesis of mono-Boc-bis(3-aminopropyl) ether relies on the desymmetrization of a symmetrical diamine precursor, 4-oxa-1,7-heptanediamine (bis(3-aminopropyl) ether). Reacting a symmetrical diamine with di-tert-butyl dicarbonate (Boc


O) inherently generates a statistical mixture of three components:
  • Unreacted diamine (Starting Material)

  • Mono-Boc protected diamine (Target Product)

  • Di-Boc protected diamine (Over-reacted Byproduct)

Causality of Experimental Choices

To bypass the limitations of statistical distribution, the experimental design must manipulate reaction kinetics and stoichiometry:

  • Stoichiometric Asymmetry: By employing a massive excess of the diamine (typically 5 to 10 equivalents), the probability of a single diamine molecule encountering two Boc

    
    O molecules is mathematically minimized.
    
  • Kinetic Control (Slow Addition): Boc

    
    O is added dropwise to a vigorously stirred solution at 0 °C. This ensures that the local concentration of Boc
    
    
    
    O remains near zero, forcing the Boc anhydride to react exclusively with the abundant unreacted diamine rather than the newly formed mono-Boc product.
  • Thermal Regulation: Conducting the addition at 0 °C mitigates the exothermic nature of the acylation and suppresses side reactions, such as urea formation.

ReactionLogic Diamine Bis(3-aminopropyl) ether (5-10 Equivalents) Mono Mono-Boc Product (Target, ~85% yield) Diamine->Mono + Boc2O Boc2O Boc2O (1 Equivalent, Slow Add) Boc2O->Mono DiBoc Di-Boc Byproduct (Impurity, <5% yield) Mono->DiBoc + Boc2O (Suppressed by excess diamine)

Caption: Stoichiometric logic and reaction pathway for the desymmetrization of bis(3-aminopropyl) ether.

Experimental Protocol: A Self-Validating System

The true elegance of this synthesis lies not in the reaction itself, but in the self-validating purification protocol . Because the three reaction components possess distinctly different pKa values and polarities, liquid-liquid extraction can be used as a deterministic logic gate to isolate the target molecule.

Step-by-Step Methodology

Phase 1: Reaction Execution

  • Preparation: Dissolve 50.0 mmol (8.81 g) of bis(3-aminopropyl) ether in 100 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Dissolve 10.0 mmol (2.18 g) of Boc

    
    O in 50 mL of DCM. Transfer this to an addition funnel.
    
  • Reaction: Add the Boc

    
    O solution dropwise over a period of 2 to 3 hours with vigorous magnetic stirring.
    
  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours to ensure complete consumption of Boc

    
    O.
    

Phase 2: Acid-Base Extraction (The Logic Gate) 5. Aqueous Wash (Diamine Removal): Transfer the crude mixture to a separatory funnel. Add 100 mL of distilled water and shake vigorously. The massive excess of unreacted diamine—being highly polar and dicationic at neutral pH—partitions entirely into the aqueous phase. Separate and discard the aqueous layer (or recover the diamine if desired). 6. Acidic Extraction (Di-Boc Separation): To the retained DCM layer (which now contains only the Mono-Boc product and Di-Boc byproduct), add 100 mL of 1M NaHSO


 (pH ~2-3). Shake vigorously.
  • Causality: At pH 3, the primary amine of the Mono-Boc product protonates, rendering it water-soluble. The Di-Boc byproduct lacks free amines, remains neutral, and stays in the DCM layer.
  • Phase Separation: Separate the layers. Discard the DCM layer (containing the Di-Boc impurity). Retain the acidic aqueous layer.

  • Basification & Final Extraction: Cool the retained aqueous layer to 0 °C. Carefully add 6M NaOH dropwise until the pH reaches 11-12. The Mono-Boc product deprotonates, becoming lipophilic. Extract this basic aqueous phase with fresh DCM (3 x 50 mL).

  • Isolation: Combine the new DCM extracts, wash with brine (50 mL), dry over anhydrous Nangcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate as a colorless to light yellow liquid[4].

    ExtractionWorkflow S1 Crude Mixture in DCM (Diamine, Mono-Boc, Di-Boc) S2 Wash with Water S1->S2 Aq1 Aqueous Phase (Unreacted Diamine) S2->Aq1 Discard Org1 Organic Phase (DCM) (Mono-Boc & Di-Boc) S2->Org1 Retain S3 Extract with 1M NaHSO4 (pH 3) Org1->S3 Org2 Organic Phase (Di-Boc Byproduct) S3->Org2 Discard Aq2 Aqueous Phase (Protonated Mono-Boc) S3->Aq2 Retain S4 Basify to pH 12 (NaOH) & Extract with DCM Aq2->S4 Final Pure Mono-Boc Product in DCM S4->Final Evaporate DCM

    Caption: Self-validating acid-base extraction workflow for isolating the Mono-Boc product.

Quantitative Data & Phase Distribution

Understanding the statistical and physical behavior of the reaction components is critical for scaling up this synthesis. The tables below summarize the empirical distribution curves and the phase logic utilized in the purification protocol.

Table 1: Empirical Product Distribution vs. Diamine Equivalents
Equivalents of DiamineMono-Boc Yield (%)Di-Boc Yield (%)Unreacted Boc

O (%)
1.0 eq~50%~25%< 1%
2.0 eq~65%~15%< 1%
5.0 eq~85%< 5%0%
10.0 eq> 92%< 2%0%
(Note: Yields are based on the limiting reagent, Boc

O. Higher equivalents of diamine drastically improve selectivity but require more rigorous aqueous washing).
Table 2: Phase Distribution Logic During Extraction
CompoundApprox. pKaState at pH 7 (Water Wash)State at pH 3 (Acid Wash)State at pH 12 (Basification)
Bis(3-aminopropyl) ether ~10.5 (x2)Dicationic (Aqueous)Dicationic (Aqueous)Neutral (Aqueous/Org)
Mono-Boc Product ~10.5Monocationic (Org/Aq)Monocationic (Aqueous)Neutral (Organic)
Di-Boc Byproduct N/ANeutral (Organic)Neutral (Organic)Neutral (Organic)

Analytical Validation

To confirm the integrity of the synthesized tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (Molecular Weight: 232.32 g/mol )[5], the following analytical benchmarks should be met:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.44 (s, 9H, tert-butyl group) - Confirms Boc protection.
      
    • 
       1.65 - 1.80 (m, 4H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      ) - Central propyl protons.
    • 
       2.78 (t, 2H, CH
      
      
      
      -NH
      
      
      ) - Confirms the presence of the free primary amine.
    • 
       3.22 (q, 2H, CH
      
      
      
      -NH-Boc) - Protons adjacent to the protected amine.
    • 
       3.45 - 3.55 (m, 4H, CH
      
      
      
      -O-CH
      
      
      ) - Ether linkage protons.
  • ESI-MS: Expected ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     at m/z 233.2. Purity should exceed 98.0% as required for downstream PROTAC linker applications[4].
    

References

Sources

Exploratory

The Strategic Utility of the Boc Protecting Group in Advanced Organic Synthesis

Executive Summary In the architecture of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) development, the precise control of molecular reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) development, the precise control of molecular reactivity is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most reliable and widely utilized protecting groups for amines[1]. By converting a highly nucleophilic amine into a sterically hindered, less reactive carbamate, the Boc group prevents unwanted side reactions during multi-step syntheses[2][3].

This technical guide explores the mechanistic causality behind Boc protection and deprotection, evaluates its orthogonal utility against other protecting groups, and provides self-validating experimental protocols designed to maximize yield and prevent byproduct formation.

Mechanistic Foundations and Causality

The Logic of Boc Protection

The installation of a Boc group typically utilizes di-tert-butyl dicarbonate (Boc₂O)[4]. The reaction is fundamentally an acylation where the free amine acts as a nucleophile.

Causality of Reagent Choice: Amines must be in their unprotonated (free base) form to attack the electrophilic carbonyl carbon of Boc₂O. Therefore, the reaction is often mediated by a base such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP)[1]. The base serves a dual purpose: it neutralizes any pre-existing amine salts (e.g., hydrochlorides) and, in the case of DMAP, acts as a nucleophilic catalyst to activate the anhydride[1]. The resulting tert-butyl carbamate is exceptionally stable to basic hydrolysis and catalytic hydrogenation due to the immense steric shielding provided by the bulky tert-butyl moiety[2][3].

The Mechanism of Acid-Catalyzed Deprotection

Unlike methyl or ethyl carbamates, the Boc group is uniquely acid-labile[1][2]. The deprotection is typically driven by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl)[2][5].

Causality of Cleavage: The cleavage mechanism begins with the protonation of the carbamate's carbonyl oxygen. This protonation triggers a fragmentation event that is entirely dependent on the stability of the leaving group. Because the tert-butyl cation is highly stabilized by hyperconjugation and inductive effects, the C-O bond readily cleaves[2][6]. This rate-limiting fragmentation yields a carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide (CO₂) gas and the free amine salt[2][6]. The evolution of CO₂ serves as a convenient, visual indicator of reaction progress[6].

G Amine Free Amine (Nucleophile) BocAmine N-Boc Protected Amine (Stable Carbamate) Amine->BocAmine + Boc2O Boc2O Boc Anhydride (Electrophile) Boc2O->BocAmine Base Base (e.g., TEA, DMAP) (Deprotonation/Activation) Base->BocAmine Catalyzes Intermediate Protonated Carbamate Intermediate BocAmine->Intermediate + H+ Acid Strong Acid (TFA/HCl) (Protonation) Acid->Intermediate Cleavage Fragmentation (t-Butyl Cation Formation) Intermediate->Cleavage Rate-Limiting Products Free Amine Salt + Isobutene + CO2 Cleavage->Products Decarboxylation

Logical workflow of Boc protection and acid-catalyzed deprotection mechanisms.

Orthogonality and Strategic Utility

The true power of the Boc group lies in its orthogonality—the ability to be cleaved under specific conditions that leave other protecting groups completely intact[2]. In complex peptide synthesis, Boc is frequently paired with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenation-labile Cbz (carboxybenzyl) group[2][4][7].

Table 1: Orthogonality Profile of Common Amine Protecting Groups

Protecting GroupCleavage ReagentCleavage MechanismStability Profile
Boc Strong Acid (TFA, HCl)[5]Cationic Fragmentation[2]Stable to bases, nucleophiles, H₂/Pd[2][3]
Fmoc Secondary Amines (Piperidine)[7]E1cB Elimination[7]Stable to strong acids, H₂/Pd[7]
Cbz (Z) H₂ / Pd-C[6]Catalytic Hydrogenolysis[6]Stable to mild acids, mild bases[6]
Alloc Pd(0) Catalysis[2]Allylic substitution[2]Stable to acids, bases[2]

Quantitative Kinetics and Deprotection Conditions

Selecting the appropriate deprotection reagent requires balancing reaction kinetics against the functional group tolerance of the substrate. While 50% TFA in dichloromethane (DCM) is the industry standard, alternative methods exist for highly sensitive molecules[5][8].

Table 2: Comparative Boc Deprotection Conditions and Kinetics

Reagent SystemTypical ConditionsApprox. Reaction TimeStrategic Advantage / Causality
TFA in DCM (20-50%) Room Temp (RT)5 - 60 min[8]Standard for SPPS; rapid cleavage. Yields trifluoroacetate salt[5][8].
4M HCl in Dioxane Room Temp (RT)30 min - 2 hours[5]Yields the pharmaceutically preferred HCl salt directly. Often precipitates the product[5].
Oxalyl Chloride / MeOH Room Temp (RT)1 - 4 hours[9]Mild alternative; tolerates other acid-labile groups (e.g., esters) where TFA causes degradation[9].
Thermal (TFE or Water) 100 °C - 150 °C15 - 60 min[10][11]Catalyst-free, green chemistry approach. Limited to thermally stable, soluble substrates[10][11].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the chemical causality behind each step, researchers can easily troubleshoot and optimize their workflows.

Protocol 1: N-Boc Protection of an Aliphatic Amine

Objective: Convert a free amine to a Boc-carbamate using biphasic conditions.

  • Substrate Preparation: Dissolve the amine (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and water[1].

    • Causality: The biphasic system ensures solubility of both the organic amine and the inorganic base.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) or NaOH (1.5 equiv.) to the solution[1].

    • Causality: Maintains an alkaline pH, ensuring the amine remains unprotonated and highly nucleophilic.

  • Electrophile Introduction: Cool the mixture to 0 °C and add Boc₂O (1.1 equiv.) dropwise[1].

    • Causality: Cooling suppresses the exothermic hydrolysis of Boc₂O by water, maximizing the availability of the reagent for the amine.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot validates the reaction's progress.

  • Workup: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol 2: Acidic Deprotection with Cation Scavenging

Objective: Cleave the Boc group while preventing side-reactions from the highly reactive tert-butyl cation.

The Scavenger Imperative: During acid cleavage, the liberated tert-butyl cation acts as a potent electrophile. In complex molecules (especially peptides), this cation will aggressively alkylate electron-rich nucleophilic residues such as the indole ring of Tryptophan (Trp), the thiol of Cysteine (Cys), or the thioether of Methionine (Met)[1][4][11]. To prevent this, nucleophilic scavengers must be added to the cleavage cocktail to intercept the cation[4][11].

  • Cocktail Preparation: Prepare a cleavage solution of TFA / Triisopropylsilane (TIS) / Water in a 95:2.5:2.5 (v/v) ratio[11].

    • Causality: TIS acts as a hydride donor to permanently quench the tert-butyl cation into inert isobutane. Water acts as a secondary nucleophile to trap the cation as tert-butanol[11].

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous DCM (approx. 0.1 M)[5].

  • Cleavage: Add the TFA cleavage cocktail to the DCM solution. Stir at room temperature.

    • Self-Validation: Observe the reaction mixture. The effervescence (bubbling) of CO₂ gas is a direct, physical validation that carbamate fragmentation is actively occurring[6].

  • Monitoring: Stir for 1–2 hours. Confirm completion via LC-MS (looking for the mass shift of -100 Da corresponding to the loss of the Boc group).

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Precipitate the resulting amine trifluoroacetate salt by adding cold diethyl ether[5].

Workflow Step1 1. Dissolve Boc-Amine in DCM (0.1 M) Step2 2. Add Cleavage Cocktail (TFA / TIS / H2O) Step1->Step2 Step3 3. Stir at RT (Observe CO2 Evolution) Step2->Step3 Scavengers trap t-butyl cation Step4 4. Monitor Reaction (LC-MS / TLC) Step3->Step4 Step5 5. Evaporate Volatiles (N2 Stream) Step4->Step5 Upon completion Step6 6. Cold Ether Wash (Precipitate Amine Salt) Step5->Step6

Step-by-step experimental workflow for Boc deprotection utilizing nucleophilic scavengers.

Troubleshooting Common Failure Modes

Even with robust protocols, deviations can occur. Recognizing the chemical causality behind these failures allows for rapid correction.

  • Incomplete Deprotection: Indicated by the presence of starting material or deletion sequences in SPPS[8][11].

    • Correction: Increase the acid concentration (e.g., from 20% to 50% TFA) or extend the reaction time. Ensure the TFA is fresh, as it can absorb water over time, which dilutes its acidic strength[8][11].

  • Unexpected Mass (+56 Da): If LC-MS reveals a byproduct that is 56 Daltons heavier than the expected product, tert-butylation of the substrate has occurred[11].

    • Correction: The scavenger system failed or was insufficient. Increase the concentration of TIS or add a thiol-based scavenger (e.g., ethanedithiol) to better outcompete the substrate for the tert-butyl cation[4][11].

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at:[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate. Available at:[Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Research Laboratory. Available at:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at:[Link]

  • Boc deprotection conditions tested. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a versatile bifunctional linke...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a versatile bifunctional linker, in modern peptide synthesis. This reagent is distinguished by its unique structure, which incorporates a terminal primary amine and a chemically orthogonal tert-butyloxycarbonyl (Boc)-protected amine, separated by a flexible and hydrophilic propoxypropyl spacer. This configuration allows for the strategic introduction of a reactive handle into a peptide sequence, enabling subsequent conjugation to a wide array of molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. We will detail the underlying chemical principles, provide step-by-step protocols for its incorporation into solid-phase peptide synthesis (SPPS) workflows, and discuss critical validation and troubleshooting techniques.

Introduction and Scientific Principle

In the field of peptide-based therapeutics and diagnostics, the ability to selectively modify a peptide is paramount. tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate serves as a critical tool for this purpose. It is not an amino acid but a linker molecule designed to be incorporated into a growing peptide chain.[1]

Its utility is rooted in two key features:

  • Bifunctionality: The molecule possesses two distinct amine groups. One is a free primary amine (-NH2) that can participate in standard amide bond formation with an activated carboxylic acid, such as the C-terminus of a resin-bound peptide.[2]

  • Orthogonal Protection: The second amine is protected by a Boc group, which is stable under the basic conditions typically used for Fmoc-based peptide coupling but is selectively and cleanly removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4]

This orthogonality is the cornerstone of its strategic value. It allows a researcher to build a complete peptide sequence using standard Fmoc/tBu chemistry, incorporate this linker, and then, at a later stage, selectively deprotect the linker's amine to attach a secondary molecule without disturbing the rest of the peptide.[1] The propoxypropyl core provides a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is essential for its successful application and for laboratory safety.

PropertyValueReference(s)
CAS Number 848419-01-2[5][6]
Molecular Formula C11H24N2O3[5][6]
Molecular Weight 232.32 g/mol [5][7]
Appearance Liquid or Solid or Semi-solid[5][6]
Purity Typically ≥98%[5][7]
Solubility Soluble in polar organic solvents like DMF, DCM, and Methanol.[8]
Storage Store at 2-8°C in a dry, dark place. The container should be tightly sealed.[5]
Safety Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][9]

Mechanism of Action in Peptide Synthesis

The strategic application of this linker involves two key chemical transformations: Coupling and Deprotection .

Coupling to the Peptide Chain

The free primary amine of the linker acts as a nucleophile, attacking the activated C-terminus of the peptide-resin. This is a standard amide bond formation reaction, typically facilitated by common peptide coupling reagents like HBTU/DIPEA or DIC/Oxyma.

Boc Group Deprotection

After incorporation, the Boc group is removed to reveal a new primary amine, which serves as the conjugation point. This is achieved with a moderate acid, most commonly Trifluoroacetic Acid (TFA).[10] The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][11]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][11]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine as a TFA salt.[3][10]

This process is highly selective and will not cleave the peptide from most acid-labile resins (like Wang or Rink amide resins) or remove common side-chain protecting groups used in Fmoc chemistry.[4]

Diagram 1: Chemical Structure and Functional Groups

Caption: Structure of the bifunctional linker.

Diagram 2: General Workflow in Solid-Phase Peptide Synthesis (SPPS)

start Start: Peptide-Resin (Fmoc-deprotected N-terminus) swell 1. Swell Resin in DMF start->swell couple_linker 2. Couple Linker (Linker, DIC, Oxyma in DMF) swell->couple_linker wash1 3. Wash Resin (DMF, DCM) couple_linker->wash1 verify_coupling 4. Verify Coupling (Kaiser Test: Negative/Yellow) wash1->verify_coupling verify_coupling->couple_linker Failure (Recouple) deprotect 5. Boc Deprotection (20-50% TFA in DCM) verify_coupling->deprotect Success wash2 6. Wash & Neutralize (DCM, DIPEA/DMF) deprotect->wash2 verify_deprotection 7. Verify Deprotection (Kaiser Test: Positive/Blue) wash2->verify_deprotection verify_deprotection->deprotect Failure (Re-deprotect) conjugate 8. Conjugate Moiety (e.g., Dye, Drug, PEG) verify_deprotection->conjugate Success final End: Conjugated Peptide-Resin conjugate->final

Caption: Workflow for linker incorporation and conjugation.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a standard 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: Coupling of the Linker to a Resin-Bound Peptide

This protocol describes the attachment of the linker to the free N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin (Fmoc-deprotected, 0.1 mmol scale)

  • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (70 mg, 0.3 mmol, 3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq.)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) (43 mg, 0.3 mmol, 3 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel (fritted glass)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (3x) and DCM (3x), followed by a final DMF wash (2x). Swell the resin in 5 mL of DMF for at least 30 minutes.[12][13]

  • Activation Solution: In a separate vial, dissolve the linker (70 mg), and OxymaPure® (43 mg) in 2 mL of DMF. Add DIC (47 µL) to this solution and vortex briefly. Allow the activation to proceed for 5 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the prepared activation solution to the resin.[1]

  • Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring & Validation:

    • Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A successful coupling reaction is indicated by a negative result (beads remain yellow), which signifies the absence of free primary amines.[14]

    • If the test is positive (blue beads), the coupling is incomplete. Add fresh activation solution and continue the reaction for another 2 hours before re-testing.

  • Washing: Once the coupling is complete (Kaiser test negative), drain the reaction solution and wash the resin extensively to remove excess reagents: DMF (3x), DCM (3x), DMF (3x). The resin can now be stored or proceed directly to Protocol 2.

Protocol 2: On-Resin Boc Deprotection and Moiety Conjugation

This protocol details the selective removal of the linker's Boc group and subsequent coupling of a new molecule.

Materials:

  • Linker-coupled peptide-resin (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% TFA in DCM (v/v). Prepare fresh.

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF (v/v).

  • Molecule to be conjugated (e.g., NHS-ester of a dye, carboxylic acid of a drug)

  • Appropriate coupling reagents for the conjugation step (e.g., HBTU/DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Wash the linker-coupled resin with DCM (3x) and swell in 5 mL of DCM for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM. Add 5 mL of the 20% TFA/DCM deprotection solution to the resin.[4]

    • Agitate for 1-2 minutes, then drain.[4]

    • Add a fresh 5 mL of the deprotection solution and agitate for 30 minutes.[4][15]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove all traces of acid: DCM (5x), DMF (3x).

  • Neutralization: The newly exposed amine is a TFA salt and must be neutralized.[15] Wash the resin with 5 mL of the 10% DIPEA/DMF neutralization solution for 2 minutes. Repeat this step twice. Then, wash again with DMF (3x) to remove excess base.[4]

  • Monitoring & Validation:

    • Perform a Kaiser test. A successful deprotection is indicated by a strong positive result (deep blue beads), confirming the presence of the newly exposed primary amine.[14]

    • If the test is negative or weak, repeat the deprotection and neutralization steps.

  • Subsequent Conjugation: The resin now has a reactive primary amine ready for conjugation. Proceed immediately with the coupling protocol appropriate for your molecule of interest (e.g., standard HBTU/DIPEA coupling for a carboxylic acid, or reaction with an NHS-ester in DMF with a non-nucleophilic base like DIPEA).

  • Final Steps: After successful conjugation (confirm with another Kaiser test, which should now be negative), the peptide can be cleaved from the resin and purified using standard procedures (e.g., TFA cleavage cocktail followed by HPLC).[16]

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Linker Coupling (Positive Kaiser Test) Insufficient reagent equivalents; Steric hindrance from the peptide sequence; Poor resin swelling.Increase coupling time to 4-6 hours. Use 4-5 equivalents of linker and coupling reagents. Ensure adequate resin swelling before starting.[12]
Incomplete Boc Deprotection (Weak Kaiser Test) Insufficient deprotection time or TFA concentration; Water in the TFA/DCM solution.Increase deprotection time to 45 minutes. Ensure using anhydrous DCM and fresh TFA. A higher concentration of TFA (up to 50%) can be used.[15][17]
Side-chain Modification during Boc Deprotection Formation of tert-butyl cations that can alkylate sensitive residues (Trp, Met, Cys).While less common with short deprotection times, if sensitive residues are present, add a scavenger like 2-5% triisopropylsilane (TIS) to the TFA deprotection cocktail.[15]
Low Final Yield of Conjugated Peptide Premature cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl); Degradation during final cleavage.Use a milder deprotection condition (e.g., 10% TFA for a shorter time). Ensure the final cleavage cocktail is appropriate for all protecting groups present.

Conclusion

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a powerful and versatile tool in the peptide chemist's arsenal. By providing a chemically orthogonal handle, it facilitates the synthesis of complex, functionalized peptides for a broad range of applications in research, diagnostics, and drug development.[1] The protocols and principles outlined in this guide provide a robust framework for its successful implementation, enabling the creation of novel peptide conjugates with enhanced properties and functionalities.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.
  • BenchChem. (2025). Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • Springer Protocols. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Chemical and physical properties of tert-Butyl (3-aminopropyl)carbamate.
  • CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate.
  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | 848419-01-2.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Vertex AI Search. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • BroadPharm. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • Vertex AI Search. (n.d.). Peptide Analysis Techniques Review.
  • ACS Publications. (2020, March 19). Process Analytical Technology Implementation for Peptide Manufacturing.
  • Bentham Science Publishers. (2004, March 1). Analytical Methods for Solid Phase Peptide Synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • CymitQuimica. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

Application

Application Notes &amp; Protocols for Sequential Bioconjugation Using tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the strategic use of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a heterobifunctional linker es...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the strategic use of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, a heterobifunctional linker essential for advanced bioconjugation. The molecule's unique architecture, featuring a reactive primary amine and a temporarily masked primary amine via a tert-butyloxycarbonyl (Boc) protecting group, enables a controlled, two-stage conjugation strategy. This approach is fundamental for the precise assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3] We will delve into the core principles of this methodology, from the initial amine-reactive coupling to the acid-labile deprotection of the Boc group and subsequent conjugation, supported by detailed, field-proven protocols and characterization techniques.

Core Principles: The Strategy of Orthogonal Amine Chemistry

The primary advantage of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate lies in its bifunctionality, which is controlled by the strategic use of the Boc protecting group.[2] This allows for a sequential and directional conjugation process, preventing unwanted polymerization or side reactions.

  • The Free Primary Amine: One end of the linker possesses a terminal primary amine (-NH2) that is immediately available for reaction.[4] This amine is a strong nucleophile and readily couples with a variety of electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters or carboxylic acids activated by carbodiimide chemistry (e.g., EDC).[5][6] This forms the initial, stable amide bond to the first molecule (Molecule A).

  • The Boc-Protected Amine: The other terminus features a primary amine masked by a tert-butyloxycarbonyl (Boc) group. The Boc group is exceptionally stable under the neutral to slightly alkaline conditions (pH 7-9) typical for NHS ester couplings and other common bioconjugation reactions.[1][7] Its defining characteristic is its lability under mild acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][9] This selective removal regenerates a new, free primary amine, which can then participate in a second, distinct conjugation event with a second molecule (Molecule B).

This orthogonal, two-step approach is the cornerstone of building complex, precisely defined bioconjugates.

Overall Bioconjugation Workflow

The sequential nature of the protocol is visualized in the workflow diagram below.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Secondary Conjugation A Molecule A (e.g., NHS-activated payload) Conjugate1 Intermediate Conjugate (Molecule A-Linker-Boc) A->Conjugate1 Amide Bond Formation (pH 7.2-8.5) Linker Boc-Linker (tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate) Deprotection Boc Deprotection (TFA in DCM) Conjugate1->Deprotection Conjugate2 Deprotected Intermediate (Molecule A-Linker-NH2) Deprotection->Conjugate2 Reveals free amine B Molecule B (e.g., EDC/NHS activated protein) FinalProduct Final Bioconjugate (Molecule A-Linker-Molecule B) Conjugate2->FinalProduct B->FinalProduct Amide Bond Formation

Caption: Workflow for two-stage bioconjugation.

Materials and Reagents

  • Linker: tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS 848419-01-2)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Buffers:

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

    • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or Glycine solution

  • Purification: Size-Exclusion Chromatography (SEC) columns, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Dialysis cassettes, Solid-Phase Extraction (SPE) cartridges.

  • Analytical Equipment: LC-MS system, SDS-PAGE equipment, UV-Vis Spectrophotometer.

Detailed Experimental Protocols

This section outlines a typical workflow where a carboxyl-containing payload ("Molecule A") is first conjugated to the linker, followed by deprotection and subsequent conjugation to a protein ("Molecule B").

Protocol 1: Activation of Molecule A and Conjugation to the Linker

This protocol describes the activation of a molecule with a carboxylic acid group and its subsequent coupling to the free primary amine of the linker.

Rationale: Carbodiimide chemistry (EDC/NHS) converts the poorly reactive carboxylic acid into a highly reactive, amine-specific NHS ester.[10] This intermediate is stable enough to be efficiently coupled to the linker's primary amine in a controlled manner, forming a stable amide bond.[5]

  • Activation of Molecule A:

    • Dissolve the carboxyl-containing Molecule A (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-activated ester. The progress can be monitored by TLC or LC-MS.[11]

  • Conjugation to Linker:

    • In a separate vial, dissolve tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.5 equivalents) in anhydrous DMF.

    • Slowly add the activated Molecule A solution to the linker solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of Intermediate Conjugate (Molecule A-Linker-Boc):

    • Remove the solvent under reduced pressure (e.g., rotary evaporation).

    • Purify the resulting residue using an appropriate method such as RP-HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation. The expected mass will be (Mass of Molecule A + 214.3 Da), accounting for the linker minus the water molecule lost during amide bond formation.

ParameterRecommended ValueRationale
Stoichiometry (Linker:Molecule A) 1.5 : 1A slight excess of linker ensures complete consumption of the activated molecule.
Reaction Solvent Anhydrous DMF or DMSOAprotic polar solvents that solubilize reagents and do not interfere with the reaction.
Reaction Time 2-4 hours at RT or overnight at 4°CBalances reaction completion with potential degradation of sensitive molecules.
Purification Method RP-HPLCProvides high-resolution separation for small molecule conjugates.[12]
Protocol 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the second primary amine for the next conjugation.

Rationale: The Boc group is designed to be stable to most chemical conditions except for mild acid.[1] TFA is a strong acid that efficiently protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group into gaseous byproducts (CO2 and isobutylene) and the desired free amine as a TFA salt.[8][13]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

  • Deprotection Reaction:

    • Caution: Perform this procedure in a certified chemical fume hood. TFA is highly corrosive.[14]

    • Dissolve the purified and dried Molecule A-Linker-Boc conjugate in DCM.

    • Add a solution of 20-50% TFA in DCM.[11]

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group (a mass loss of 100.12 Da).

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol or toluene may be necessary to remove residual TFA.

    • The resulting product is the TFA salt of the deprotected intermediate (Molecule A-Linker-NH2). This can often be used directly in the next step.

    • For applications requiring a free base, the residue can be dissolved in a minimal amount of DCM and neutralized with a non-nucleophilic base like DIPEA.

Protocol 3: Conjugation to a Target Protein (Molecule B)

This protocol describes the coupling of the newly deprotected intermediate to a target protein, for example, at its surface-exposed aspartic or glutamic acid residues.

Rationale: The carboxyl groups on a protein's surface can be activated with EDC/Sulfo-NHS in an aqueous buffer to form amine-reactive Sulfo-NHS esters.[10] The deprotected intermediate, with its newly available primary amine, can then react with these activated sites to form the final, stable bioconjugate.

  • Protein Preparation:

    • Prepare the protein (Molecule B) in an amine-free buffer, such as PBS (pH 7.4) or MES buffer (pH 6.0), at a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Add EDC (10-50 molar excess over protein) and Sulfo-NHS (25-100 molar excess over protein) to the protein solution.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS esters.

  • Conjugation:

    • Immediately add the deprotected intermediate (Molecule A-Linker-NH2, 10-20 molar excess over protein) to the activated protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[11] This will hydrolyze any unreacted Sulfo-NHS esters. Incubate for 30 minutes.

Purification and Characterization of the Final Bioconjugate

Effective purification is critical to remove unreacted molecules and ensure the quality of the final bioconjugate.[15][16]

TechniquePurposeExpected Outcome
Size-Exclusion Chromatography (SEC) Removes excess linker-payload and other small molecule impurities.A high molecular weight peak corresponding to the bioconjugate, separated from low molecular weight peaks.[17]
Ion Exchange Chromatography (IEX) Separates protein species based on charge differences (e.g., unconjugated vs. conjugated).Elution profile shifts depending on the charge of the conjugated moiety.[15]
SDS-PAGE Assesses purity and apparent molecular weight.A band shift upwards for the bioconjugate compared to the unconjugated protein.
Mass Spectrometry (ESI-MS, MALDI-MS) Confirms the identity and mass of the final conjugate.[15]The observed mass should correspond to the mass of the protein plus the mass of the added payload-linker construct(s).
HPLC (Reverse-Phase or SEC) Quantifies purity and aggregation.[12]A single, sharp peak for a pure, non-aggregated conjugate.[18]

Safety and Handling

  • tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[14]

  • TFA: Highly corrosive and toxic. Always handle inside a chemical fume hood with appropriate acid-resistant gloves and eye protection.[11]

  • EDC: A moisture-sensitive skin irritant. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[14][19][20]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
  • BenchChem. (2025). The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide.
  • Nano Explorer. (n.d.). Mastering Chemical Synthesis: The Precision Offered by Boc-Protected Amine Functionality. NINGBO INNO PHARMCHEM CO.,LTD.
  • John, T., & Weil, T. (2026).
  • PurePEG. (2025, September 8).
  • BenchChem. (2025).
  • Walkey, C. D., Olsen, J. B., Song, H., Guo, J., Olsen, B. A., & Mirica, L. M. (2021).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • BroadPharm. (n.d.).
  • MedChemExpress. (2024, March 15). tert-Butyl (3-(3-aminopropoxy)propyl)
  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine.
  • Abzena. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)
  • BroadPharm. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)
  • ChemicalBook. (2025, July 19). tert-Butyl N-(3-aminopropyl)
  • Kappe, C. O., & Dallinger, D. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. CHIMIA International Journal for Chemistry, 72(11), 784-793.
  • Creative Biogene. (n.d.).
  • ResearchGate. (n.d.).
  • Kumar, S., Singh, A., & Kumar, S. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 16(44), 8561-8565.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • BenchChem. (2025). Chemical and physical properties of tert-Butyl (3-aminopropyl)
  • Fisher Scientific. (2025, December 21).
  • CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)
  • MedChemExpress. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

Sources

Method

Application Note: tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate as a Versatile Spacer in Antibody-Drug Conjugates (ADCs)

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The development of highly efficacious Antibody-Drug Conjugates (A...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The development of highly efficacious Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the targeting moiety to the payload. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2)[1] has emerged as a premier heterobifunctional building block in modern bioconjugation. By integrating an internal ether linkage flanked by two three-carbon (propyl) chains and utilizing mono-Boc protection, this linker provides an optimal balance of hydrophilicity, steric flexibility, and synthetic control[2].

This application note details the structural rationale, physicochemical properties, and step-by-step validated protocols for integrating this linker into an ADC development workflow.

Molecular Architecture & Rationale

As a Senior Application Scientist, selecting the correct linker is not merely about bridging two molecules; it is about engineering the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final biologic.

  • The Internal Ether Oxygen: Unlike purely aliphatic linkers (e.g., hexamethylenediamine) which are highly hydrophobic and prone to triggering ADC aggregation, the central ether oxygen (-O-) acts as a hydrogen-bond acceptor. This maintains aqueous solubility during bioconjugation and prevents premature clearance of the ADC in vivo.

  • Propyl Spacers: The 3-carbon chains (-CH2-CH2-CH2-) on either side of the ether oxygen provide a larger radius of gyration and greater rotational freedom compared to standard PEG (ethyl) chains. This flexibility is critical for allowing lysosomal enzymes (e.g., Cathepsin B) unhindered access to cleavable dipeptide sequences (like Val-Cit) adjacent to the linker.

  • Mono-Boc Protection: The presence of a single tert-butyloxycarbonyl (Boc) group on one of the primary amines transforms a symmetrical diamine into a highly controlled, directional building block. It prevents chaotic polymerization or bis-substitution, ensuring a 1:1 stoichiometric coupling to the payload[2].

Physicochemical Properties

Understanding the baseline properties of the raw material is the first step in establishing a robust analytical control strategy.

PropertyValueScientific Implication
Chemical Name tert-Butyl (3-(3-aminopropoxy)propyl)carbamateStandardized nomenclature for regulatory filing.
CAS Number 848419-01-2Unique identifier for sourcing and safety[1].
Molecular Formula C11H24N2O3Confirms atomic composition[2].
Molecular Weight 232.32 g/mol Used for precise stoichiometric calculations[2].
Appearance Colorless to pale yellow liquidVisual QC parameter prior to synthesis.
Storage Temperature -20°C (Protect from light/moisture)Prevents spontaneous oxidation of the free amine[3].
Solubility DMF, DMSO, DCM, MethanolHighly compatible with standard organic synthesis workflows.

Synthesis Workflow & Logical Relationships

The integration of the linker into an ADC follows a strict, stepwise causality to ensure high purity and prevent side reactions.

SynthesisWorkflow A tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (Free Amine + Boc-Protected Amine) B Step 1: Amidation Coupling to Payload/Cleavable Linker (HATU/DIPEA) A->B C Intermediate Complex (Boc-Protected) B->C D Step 2: Boc Deprotection (TFA in DCM, 0°C to RT) C->D E Deprotected Intermediate (Free Primary Amine Exposed) D->E F Step 3: Maleimide Attachment (Reaction with Mal-NHS ester) E->F G Final Linker-Payload Complex Ready for Bioconjugation F->G

Caption: Stepwise synthesis workflow for constructing a heterobifunctional ADC linker-payload complex.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an analytical checkpoint to ensure the process remains in control.

Protocol A: Payload Amidation (Active Ester Coupling)

Objective: Covalently attach the free primary amine of the linker to a carboxylic acid-containing payload (e.g., a Val-Cit-PAB-Cytotoxin complex).

  • Preparation: Dissolve 1.0 equivalent (eq) of the carboxylic acid-containing payload in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes at room temperature (RT).

    • Causality: HATU is selected over EDC/NHS because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly with minimal epimerization of chiral centers on the payload. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the active ester.

  • Coupling: Add 1.1 eq of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate dropwise.

  • Incubation: Stir for 2 hours at RT.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the payload mass disappears, replaced by the

      
       of the Boc-protected intermediate.
      
  • Workup: Quench with cold water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl protecting group to expose the second primary amine for subsequent functionalization.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) at 0.1 M.

  • Acidification: Cool the reaction flask to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a final ratio of 1:1 (v/v) DCM:TFA.

    • Causality: Cooling to 0°C minimizes the risk of cleaving sensitive functional groups (like esters or amides) on the payload. The Boc group is highly acid-labile and will cleanly decompose into isobutylene gas and

      
      , driving the reaction forward thermodynamically.
      
  • Incubation: Remove the ice bath, warm to RT, and stir for 1.5 hours.

  • Azeotropic Evaporation: Evaporate volatiles under reduced pressure. Co-evaporate the residue with toluene (3x).

    • Causality: Toluene forms a low-boiling azeotrope with TFA. This physical removal strategy completely strips residual acid without requiring an aqueous basic wash (e.g.,

      
      ), which could prematurely hydrolyze the payload.
      
Protocol C: Maleimide Functionalization

Objective: Attach a maleimide group to the newly freed amine to enable thiol-selective bioconjugation to the antibody.

  • Preparation: Dissolve the deprotected amine (TFA salt) in anhydrous DMF. Add 3.0 eq of DIPEA to neutralize the salt.

  • Coupling: Add 1.2 eq of 3-Maleimidopropionic acid N-hydroxysuccinimide ester (BMPS).

  • Incubation: Stir for 2 hours at RT in the dark.

    • Causality: Maleimides are light-sensitive and prone to ring-opening hydrolysis at high pH. Keeping the reaction in the dark and strictly controlling the equivalents of DIPEA prevents degradation.

  • Purification: Purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final Linker-Payload construct.

Protocol D: Bioconjugation to Monoclonal Antibody

Objective: Conjugate the Linker-Payload to the engineered or native cysteines of a monoclonal antibody (mAb).

  • Reduction: Buffer exchange the mAb into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.2). Add 2.5 eq of TCEP per mAb and incubate at 37°C for 2 hours.

    • Causality: TCEP selectively reduces interchain disulfide bonds. Because TCEP is a phosphine and lacks a thiol group, it does not compete with the antibody for the maleimide. This eliminates the need for a tedious desalting step prior to conjugation.

  • Conjugation: Cool the reaction to 4°C. Add 8 equivalents of the Maleimide-Linker-Payload complex (pre-dissolved in DMSO; ensure final DMSO concentration is <10% v/v to prevent antibody denaturation). Incubate for 1 hour at RT.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine relative to the linker.

    • Causality: Unreacted maleimides can cross-react with serum albumin in vivo, leading to off-target toxicity. N-acetylcysteine covalently caps these electrophiles, ensuring a safe, homogenous ADC profile.

  • Purification: Isolate the final ADC via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Quantitative Data & Analytical Validation

To ensure reproducibility, scientists must benchmark their results against established analytical parameters. The table below summarizes the expected quantitative data across the synthesis workflow.

Reaction StepTypical Yield (%)Reaction Time (h)Analytical Indicator (LC-MS / NMR)
Amidation (HATU) 85 - 952.0Product mass

; Loss of free amine
Boc Deprotection > 981.5Mass shift -100 Da; Loss of t-Bu peak (~1.4 ppm in

-NMR)
Mal-NHS Coupling 75 - 852.0Product mass

; Maleimide alkene peaks (~6.7 ppm)
Bioconjugation 60 - 701.0DAR 3.5 - 4.2 (via HIC); Mass shift on intact MS

Mechanism of Action

Once synthesized and administered, the unique structural properties of the tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate-derived linker dictate the ADC's intracellular fate.

ADCMechanism A ADC in Circulation (Stable Ether-Spaced Linker) B Target Antigen Binding (Tumor Cell Surface) A->B C Receptor-Mediated Endocytosis B->C D Early/Late Endosome Maturation C->D E Lysosomal Degradation (Protease Cleavage of Linker) D->E F Payload Release (Free Cytotoxin) E->F G Cell Death (Apoptosis) F->G

Caption: Mechanism of action demonstrating the intracellular trafficking and cleavage of the ADC.

References

  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | 848419-01-2 - Sigma-Aldrich. Retrieved March 10, 2026. 1

  • MedChemExpress. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate-SDS-MedChemExpress. Safety Data Sheet and Physicochemical Properties. Retrieved March 10, 2026. 2

  • MedChemExpress. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | PROTAC Linker. Retrieved March 10, 2026. 3

Sources

Application

Mastering Nanoparticle Surfaces: A Detailed Guide to Functionalization with tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the surface functionalization of nanoparticles using the heterobifunctional linker, tert-butyl N-[3-(3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the surface functionalization of nanoparticles using the heterobifunctional linker, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate. This guide moves beyond simple step-by-step instructions to provide a deep understanding of the chemical principles, the rationale behind procedural choices, and the critical characterization techniques required to validate each stage of the process. Our goal is to empower you to create robust, reproducible, and highly functional nanomaterials for advanced applications in targeted drug delivery, diagnostics, and beyond.

Introduction: The Critical Role of Surface Chemistry in Nanomedicine

The efficacy of any nanoparticle-based therapeutic or diagnostic agent is intrinsically linked to its surface chemistry. Unmodified nanoparticles, when introduced into biological systems, are often subject to rapid opsonization and clearance by the reticuloendothelial system (RES), limiting their circulation time and therapeutic window.[1][2] Furthermore, non-specific interactions can lead to off-target effects and potential toxicity.

Surface functionalization addresses these challenges by creating a tailored interface between the nanoparticle and its biological environment. This is where the strategic choice of a linker molecule becomes paramount. The ideal linker provides a stable anchor to the nanoparticle core while presenting a reactive group for the attachment of targeting ligands, therapeutic payloads, or imaging agents in a controlled and sequential manner.

Why Choose a Boc-Protected Diamine Linker?

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is a short-chain diamine linker that offers several distinct advantages:

  • Orthogonal Reactivity : It possesses two primary amine groups with different reactivities. One is a free, nucleophilic amine ready for immediate conjugation to the nanoparticle surface. The other is temporarily "masked" by a tert-butyloxycarbonyl (Boc) protecting group.[3][4] This orthogonality is the key to controlled, stepwise synthesis, preventing unwanted side reactions.[4]

  • Controlled Multi-Step Conjugation : The Boc group is stable under the conditions used for the initial nanoparticle conjugation but can be easily and cleanly removed under mild acidic conditions.[3] This unmasks a new primary amine, providing a fresh reactive handle for the subsequent attachment of a second molecule (e.g., a targeting peptide or a small molecule drug).

  • Defined Spacer Length : As a short-chain linker, it provides a defined and rigid spacing from the nanoparticle surface. While long, flexible linkers like polyethylene glycol (PEG) are often used to enhance circulation time, shorter linkers can sometimes lead to improved cellular targeting and uptake by minimizing steric hindrance for certain ligand-receptor interactions.[5]

This guide will focus on a common and versatile scenario: the functionalization of nanoparticles bearing surface carboxyl groups.

The Two-Stage Functionalization Workflow

The overall process can be logically divided into two main stages: the initial conjugation of the Boc-protected linker to the nanoparticle surface and the subsequent deprotection to reveal the terminal amine for further functionalization.

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Deprotection & Final Conjugation NP_COOH Carboxylated Nanoparticle (NP-COOH) Activated_NP Activated Nanoparticle (NP-CO-NHS) NP_COOH->Activated_NP EDC, Sulfo-NHS Activation Linker tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate Boc_NP Boc-Protected Nanoparticle (NP-Linker-Boc) Linker->Boc_NP Activated_NP->Boc_NP Amine Coupling Amine_NP Amine-Functionalized Nanoparticle (NP-Linker-NH2) Boc_NP->Amine_NP Acidic Deprotection (e.g., TFA) Boc_NP->Amine_NP Final_NP Fully Functionalized Nanoparticle Amine_NP->Final_NP Secondary Conjugation Final_Molecule Targeting Ligand/ Drug/Dye Final_Molecule->Final_NP

Sources

Method

Application Notes and Protocols for the Deprotection of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Introduction: Navigating the Deprotection of a Diamine The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a range of chemical conditions and its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Deprotection of a Diamine

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a range of chemical conditions and its facile removal under acidic conditions.[1] This guide provides a detailed examination of deprotection strategies for a specific, yet representative substrate: tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate. The symmetrical nature of this diamine introduces a layer of complexity, demanding careful consideration of reaction conditions to achieve either mono- or di-deprotection as desired.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of protocols to provide a deeper understanding of the underlying mechanisms, the rationale behind experimental choices, and troubleshooting strategies to empower the scientist in the laboratory.

Core Principles of Boc Deprotection

The most prevalent method for Boc group removal is acid-catalyzed cleavage.[1][2] The mechanism involves protonation of the carbamate oxygen, which facilitates the fragmentation of the molecule into a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[3][4]

It is crucial to be aware of potential side reactions. The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[5] To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane are often employed.[6]

Deprotection Methodologies and Protocols

Acidic Cleavage: The Workhorse of Boc Deprotection

Acidic conditions remain the most common and reliable method for Boc removal. The choice of acid and solvent system is critical and depends on the sensitivity of the substrate to acidic conditions.

TFA is a strong acid that effectively cleaves the Boc group at room temperature.[2][4] It is often used in conjunction with a scavenger to prevent side reactions.

Protocol 1: Complete Deprotection with TFA in Dichloromethane (DCM)

  • Materials:

    • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Toluene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • Dissolve tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.

    • To the stirred solution, add TFA (5-10 equiv.). A common ratio is a 1:1 mixture of DCM:TFA.[2]

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).[2]

    • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. To ensure complete removal of residual TFA, azeotrope the resulting oil with toluene (3 x 10 mL).[2]

    • The product will be the di-TFA salt of the diamine. For the free amine, dissolve the residue in water and basify with saturated NaHCO₃ solution until the pH is > 8.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free diamine, N-(3-aminopropoxy)propylamine.

Mechanism of Acidic Boc Deprotection:

Acidic Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺ Amine->Amine_Salt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

A solution of HCl in an organic solvent like dioxane is another widely used reagent for Boc deprotection.[1] This method often yields the hydrochloride salt of the amine directly.

Protocol 2: Deprotection using HCl in Dioxane

  • Materials:

    • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Standard laboratory glassware.

  • Procedure:

    • Suspend tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.0 equiv.) in a 4M solution of HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]

    • Evaporate the solvent under reduced pressure to isolate the dihydrochloride salt of N-(3-aminopropoxy)propylamine.

    • To obtain the free amine, the salt can be triturated with diethyl ether and filtered, or subjected to a basic workup as described in Protocol 1.[1]

Thermal Deprotection: An Acid-Free Approach

For substrates that are sensitive to strong acids, thermal deprotection offers a catalyst-free alternative.[1] The mechanism is believed to proceed through a fragmentation process, yielding the free amine, carbon dioxide, and isobutylene gas.[7]

Protocol 3: Thermal Deprotection in a High-Boiling Solvent

  • Materials:

    • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

    • High-boiling solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or refluxing water[1][8])

    • Standard laboratory glassware for high-temperature reactions.

  • Procedure:

    • Dissolve tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate in a suitable high-boiling solvent.

    • Heat the reaction mixture to a high temperature (typically >100 °C).[9] For instance, refluxing in deionized water can be effective and is often complete within 15 minutes.[1][8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • The work-up procedure will depend on the solvent used. If water is used, the product may be extracted with an organic solvent like dichloromethane.[1] If a high-boiling organic solvent is used, it may need to be removed under high vacuum, followed by purification of the residue.

Experimental Workflow for Thermal Deprotection:

Thermal Deprotection Workflow Start Dissolve Boc-protected diamine in high-boiling solvent Heat Heat to >100°C (e.g., reflux) Start->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Workup Work-up and purification Cool->Workup Product Isolated free diamine Workup->Product

Caption: General workflow for thermal Boc deprotection.

Milder, Alternative Deprotection Methods

For highly sensitive substrates containing other acid-labile protecting groups, milder and more selective methods are required.[1]

This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[10][11]

Protocol 4: Deprotection with Oxalyl Chloride in Methanol

  • Materials:

    • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

    • Methanol

    • Oxalyl chloride

    • Saturated NaHCO₃ solution

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).[10]

    • To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.[10][11]

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[10]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the resulting residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent.[10]

Lewis acids such as tin(II) trifluoromethanesulfonate (Sn(OTf)₂) or zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[10]

Protocol 5: Deprotection using Tin(II) Trifluoromethanesulfonate

  • Materials:

    • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

    • Aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Standard laboratory glassware under a nitrogen atmosphere.

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottomed flask under a nitrogen atmosphere.[10]

    • Cool the solution to 0°C in an ice bath.

    • Add Sn(OTf)₂ (2.0 mmol) in portions to the cooled solution.[10]

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.[10]

    • Upon completion, neutralize the reaction with an aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (2 x 15 mL).[10]

Considerations for the Deprotection of a Symmetrical Diamine

The deprotection of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate presents a unique challenge: the potential for selective mono-deprotection versus complete di-deprotection. Achieving mono-deprotection is often difficult due to the similar reactivity of the two Boc-protected amino groups.

Strategies for Mono-Deprotection:

  • Stoichiometric Control of Acid: Using a sub-stoichiometric amount of acid (e.g., 0.9-1.1 equivalents) can favor mono-deprotection. However, this often results in a mixture of starting material, mono-deprotected product, and di-deprotected product, necessitating careful chromatographic separation.

  • Milder Conditions: Employing milder deprotection methods, such as those using Lewis acids or carefully controlled acidic conditions at low temperatures, may offer a larger window for selective mono-deprotection.[6]

  • Statistical Distribution: It is important to recognize that a statistical distribution of products is likely. Careful monitoring and optimization of reaction time and temperature are crucial.

Comparative Summary of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acidic (TFA) TFA, DCMRoom Temp, 1-3hFast, reliable, well-establishedHarsh conditions, potential for side reactions, requires scavenger
Acidic (HCl) HCl in DioxaneRoom Temp, 2-4hForms HCl salt directly, common reagentHarsh conditions, potential for side reactions
Thermal High-boiling solvent (e.g., water)>100°C, <1hAcid-free, "green" option with water[8]High temperatures may not be suitable for all substrates, potential for side reactions[7]
Oxalyl Chloride Oxalyl Chloride, MeOHRoom Temp, 1-4hMild, good for acid-sensitive substratesOxalyl chloride is toxic and moisture-sensitive
Lewis Acid Sn(OTf)₂, CH₂Cl₂0°C to Room Temp, 2hMild, selective for some substratesLewis acid can be expensive and require anhydrous conditions

Troubleshooting Common Issues

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the acid concentration, elevating the temperature slightly (e.g., to 40-50°C), or extending the reaction time.[6]

  • Side Product Formation: The primary side products often arise from the tert-butyl cation. The use of scavengers is the most effective mitigation strategy.[6] Performing the reaction at a lower temperature can also help.[6]

  • Difficulty in Achieving Mono-deprotection: This is an inherent challenge with symmetrical diamines. Careful control of stoichiometry and reaction conditions, followed by diligent purification, is key. Exploring a range of milder conditions is recommended.

Conclusion

The deprotection of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a tractable but nuanced transformation. While standard acidic methods using TFA or HCl are robust for complete di-deprotection, achieving selective mono-deprotection requires a more delicate approach. Thermal and milder, catalyzed methods offer valuable alternatives for sensitive substrates. By understanding the underlying mechanisms and carefully selecting and optimizing the reaction conditions, researchers can successfully navigate the deprotection of this and similar polyamino compounds.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • BOC Deprotection - Wordpress. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Bases - Wordpress. [Link]

  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]

  • CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • 3-amino-propyl-(3-azido-propyl)-amine - ChemSynthesis. [Link]

  • CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • synthesis of propyl and butyl amine^.^ We recently re- - Lehigh University. [Link]

  • Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes - ResearchGate. [Link]

Sources

Application

Application Note: Analytical Characterization of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate Conjugates

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques Covered: High-Resolution LC-MS/MS, 1D/2D NMR Spectroscopy, RP-HPLC/HILIC Introduction and Analytical Rationale The molecule tert...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques Covered: High-Resolution LC-MS/MS, 1D/2D NMR Spectroscopy, RP-HPLC/HILIC

Introduction and Analytical Rationale

The molecule tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS No. 848419-01-2) is a highly versatile, mono-Boc-protected ether diamine . Structurally, it functions as a flexible, hydrophilic spacer bridging the gap between traditional alkyl chains and polyethylene glycol (PEG) linkers. It is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted peptide-drug conjugates.

In PROTAC design, linker length and composition are critical conformational tuners that dictate the ternary complex stability between the target protein and the E3 ligase . The central ether linkage in this specific spacer provides necessary rotational freedom and aqueous solubility, while the Boc-protected primary amine allows for orthogonal, site-specific conjugation strategies.

The Analytical Challenge

Characterizing conjugates derived from this linker presents unique physicochemical challenges:

  • Amphiphilic Dichotomy: The payload is often highly hydrophobic, while the ether-containing linker is hydrophilic, complicating chromatographic retention .

  • Acid Lability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids. Prolonged exposure to standard 0.1% Trifluoroacetic acid (TFA) in HPLC autosamplers can lead to spontaneous deprotection.

  • Spectral Overlap: The recurring methylene (

    
    ) groups in the propyl chains cause severe signal overlap in 1D 
    
    
    
    NMR, requiring 2D deconvolution to unambiguously confirm the site of conjugation.

Analytical Workflow Overview

To ensure the structural integrity and purity of the synthesized bioconjugates, a multi-modal analytical strategy is required. The workflow below outlines the self-validating system used to confirm identity, stoichiometry, and purity.

Workflow A 1. Conjugate Synthesis (Boc-NH-Pr-O-Pr-NH-R) B 2. Sample Preparation & Purification A->B C 3A. LC-MS Analysis (Intact Mass & MS/MS) B->C D 3B. NMR Spectroscopy (1H, 13C, COSY, HSQC) B->D E 3C. HPLC / HILIC (Purity & DAR/Ratio) B->E F 4. Data Integration & Structural Confirmation C->F D->F E->F

Analytical workflow for characterizing tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate conjugates.

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (ESI-TOF/Orbitrap)

Mass spectrometry is the primary tool for confirming the intact mass and structural connectivity of the conjugate. The predictable fragmentation of the Boc group and the ether linkage allows for rapid structural verification .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified conjugate in a 50:50 mixture of LC-MS grade Acetonitrile (MeCN) and LC-MS grade Water to a final concentration of

    
    .
    
  • Column Selection: Use a sub-2

    
     C18 column (e.g., 
    
    
    
    ). If the payload is highly polar, substitute with a HILIC column .
  • Mobile Phase:

    • Phase A:

      
       with 0.05% Formic Acid (FA).
      
    • Phase B: MeCN with 0.05% FA.

    • Expert Rationale: TFA is strictly avoided here. TFA causes severe ion suppression in positive-ion ESI and its high acidity can slowly cleave the Boc group during extended autosampler queues. 0.05% FA provides optimal protonation without degrading the sample.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate:

    
    .
    
  • MS/MS Parameters: Positive electrospray ionization (ESI+). Collision-induced dissociation (CID) energy set to a ramp of 15–35 eV to capture both fragile (Boc) and stable (amide) bond cleavages.

Validation Checkpoint: The presence of the intact


 ion must be accompanied by diagnostic neutral losses. A self-validating MS spectra will show a baseline separation of the 

and

peaks.

Fragmentation A Intact Conjugate [M+H]+ B Loss of Boc (-100 Da) [M-Boc+H]+ A->B - Isobutylene & CO2 C Loss of t-Butyl (-56 Da) [M-tBu+H]+ A->C - Isobutylene D Ether Cleavage Fragment B->D C-O Cleavage E Payload Fragment B->E Amide Cleavage

Typical ESI-MS/MS fragmentation pathway for Boc-protected propoxy-propyl conjugates.

Protocol B: Structural Elucidation via NMR Spectroscopy

While MS provides mass data, NMR is required to prove the exact site of conjugation and the 1:1 stoichiometry between the payload and the linker.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve

    
     of the highly pure conjugate in 
    
    
    
    of deuterated solvent (typically
    
    
    or
    
    
    , depending on payload solubility).
  • 1D

    
     Acquisition:  Acquire a standard proton spectrum (minimum 400 MHz, 64 scans).
    
  • Internal Calibration & Integration (Validation Checkpoint): Set the integration of the sharp tert-butyl singlet (

    
    ) to exactly 9.00. Integrate the distinct aromatic or aliphatic protons of the payload. A 9:X ratio (where X is the known proton count of the payload signal) unambiguously confirms a 1:1 conjugation ratio.
    
  • 2D COSY & HSQC Acquisition:

    • Expert Rationale: The linker contains three distinct

      
       environments that often overlap in the 
      
      
      
      and
      
      
      regions. 2D HSQC (Heteronuclear Single Quantum Coherence) resolves these by separating them along the
      
      
      axis, allowing you to trace the exact connectivity from the newly formed amide bond through the propyl chain to the ether oxygen.
Protocol C: Chromatographic Purity (RP-HPLC)

Step-by-Step Methodology:

  • System Setup: UV-Vis Diode Array Detector (DAD) monitoring at

    
     (for the carbamate/amide backbone) and the 
    
    
    
    of the payload.
  • Mobile Phase: Standard

    
    /MeCN with 0.1% TFA is permissible only if samples are injected immediately after preparation. For overnight runs, substitute TFA with 0.1% Phosphoric acid or use a neutral pH buffer (e.g., 
    
    
    
    Ammonium Acetate) to prevent Boc degradation.
  • Integration: Calculate area percent (AUC) to ensure

    
     purity, verifying the absence of free payload and unreacted linker.
    

Quantitative Data Summaries

The following tables summarize the diagnostic analytical markers for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate conjugates to aid in rapid data interpretation.

Table 1: Diagnostic MS/MS Fragmentation Ions (Positive ESI)

Fragment DesignationMass Shift (

Da)
Mechanistic OriginDiagnostic Value


Intact protonated moleculeConfirms total conjugate mass


Loss of isobutylene from Boc groupConfirms presence of Boc protection


Loss of isobutylene and

Primary diagnostic peak for Boc-amines
Ether Cleavage VariableCleavage at the

bond
Identifies the propoxy-propyl spacer
Payload Ion VariableCleavage of the newly formed amide bondConfirms payload structural integrity

Table 2: Characteristic


 and 

NMR Chemical Shifts (in

)
Structural Motif

Shift (ppm)
Multiplicity & Integration

Shift (ppm)
Boc (tert-butyl)

Singlet, 9H

Boc Carbonyl (

)
N/AN/A



Multiplet, 2H



Multiplet, 2H



Multiplet, 4H

Central

(x2)

Multiplet, 4H

(Note: Exact chemical shifts will vary slightly depending on the electronic effects of the conjugated payload and the exact solvent used.)

References

Method

Application Notes &amp; Protocols: Leveraging tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate as a Versatile Linker in Advanced Drug Delivery Systems

Introduction: The Strategic Value of a Bifunctional Linker in Nanomedicine The landscape of drug delivery is increasingly dominated by the need for modular, precisely engineered nanoparticle systems capable of delivering...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Linker in Nanomedicine

The landscape of drug delivery is increasingly dominated by the need for modular, precisely engineered nanoparticle systems capable of delivering sensitive cargo, such as mRNA and siRNA, to specific cellular targets.[1][2] At the heart of these systems are the constituent molecules whose structural attributes dictate the final therapeutic efficacy. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is a bifunctional linker molecule poised for significant utility in this field. Its structure, featuring a reactive primary amine and a temporarily masked primary amine (via a tert-butyloxycarbonyl, or Boc, protecting group), offers a strategic advantage for the synthesis of novel components for drug delivery vehicles.[3]

This document provides a technical guide for researchers, outlining the potential applications of this linker in constructing cationic lipids and formulating lipid nanoparticles (LNPs) for therapeutic delivery. While direct, published applications of this specific molecule are nascent, its architecture lends itself to established chemical strategies. The following protocols are therefore presented as robust, scientifically-grounded starting points for innovation in your research and development workflows.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for successful experimental design.

PropertyValueSource(s)
CAS Number 848419-01-2[4][5][6][7]
Molecular Formula C₁₁H₂₄N₂O₃[4]
Molecular Weight 232.32 g/mol [4][6][7]
Appearance Colorless to light yellow liquid or semi-solid[4][7]
Purity Typically ≥98%[5][6]
Storage 2-8°C, sealed in dry conditions, protected from light[4][5]
Key Features Contains a reactive primary amine and a Boc-protected primary amine, making it a valuable bifunctional linker.[3]

Safety & Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[5][8]

Core Application: Synthesis of a Novel Cationic Lipid for LNP Formulation

The primary utility of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is as a hydrophilic "headgroup precursor" for the synthesis of novel cationic lipids. The free primary amine serves as an anchor point for attaching hydrophobic lipid tails, while the Boc-protected amine can be deprotected post-synthesis to yield a cationic primary amine essential for interacting with anionic nucleic acid payloads.[9][10]

Conceptual Workflow: Lipid Tail Conjugation

The following diagram illustrates the general strategy for synthesizing a novel cationic lipid using reductive amination, a common and efficient method for forming C-N bonds.

G cluster_reactants Reactants cluster_process Process cluster_product Product Linker tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (Headgroup Precursor) ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Linker->ReductiveAmination Aldehyde Lipid Aldehyde (e.g., Oleyl Aldehyde) (Hydrophobic Tails) Aldehyde->ReductiveAmination CationicLipid Boc-Protected Cationic Lipid ReductiveAmination->CationicLipid

Caption: Synthesis workflow for a novel cationic lipid.

Protocol: Synthesis of a Boc-Protected Cationic Lipid

This protocol describes the conjugation of two oleyl (C18:1) tails to the primary amine of the linker via reductive amination.

Materials:

  • tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

  • Oleyl aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.0 eq) in anhydrous DCM.

  • Aldehyde Addition: Add oleyl aldehyde (2.2 eq) to the solution. Stir the mixture at room temperature for 1 hour. Rationale: This initial step allows for the formation of the imine intermediate.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive amination, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting linker spot is consumed.

  • Work-up: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure Boc-protected cationic lipid. Rationale: Chromatography is essential to remove unreacted starting materials and by-products, ensuring the purity of the lipid for formulation.

Application: Formulation of mRNA-Loaded Lipid Nanoparticles (LNPs)

The synthesized cationic lipid can now be used as a key component in an LNP formulation for encapsulating mRNA. LNPs are typically composed of four lipid components that self-assemble with the nucleic acid cargo.[1][11]

LNP Structure & Components

Caption: Schematic of a four-component LNP for mRNA delivery.

Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to uniform and reproducible LNPs.[12]

Materials:

  • Synthesized Boc-protected cationic lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DMPE-PEG2000)

  • Ethanol, 200 proof

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

LNP Formulation Parameters:

ComponentMolar Ratio (%)Rationale
Boc-Cationic Lipid 50Forms a complex with mRNA and facilitates endosomal escape.
DOPE 10A helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape.[9]
Cholesterol 38.5Modulates membrane fluidity and stability.[1]
DMPE-PEG2000 1.5Prevents aggregation and provides a hydrophilic corona, increasing circulation time.[11]

Procedure:

  • Prepare Lipid Stock: Dissolve the Boc-protected cationic lipid, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a total lipid concentration of 25 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL. Rationale: The low pH ensures the cationic lipid is protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing: a. Set up a microfluidic mixing system (e.g., NanoAssemblr® or similar). b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase at 3:1. d. Initiate mixing. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the mRNA core, forming LNPs.

  • Purification and Buffer Exchange: a. Collect the LNP solution. b. Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours using a 10 kDa MWCO cassette to remove ethanol and exchange the buffer to a physiological pH. Change the PBS buffer at least twice.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C.

Post-Formulation Modification: Surface Functionalization

A key advantage of using this linker is the ability to perform post-formulation modifications after deprotecting the Boc group. This exposes a primary amine on the LNP surface, which can be conjugated to targeting ligands (e.g., antibodies, peptides, aptamers) for cell-specific delivery.

Protocol: Boc Deprotection and Ligand Conjugation

Procedure:

  • Boc Deprotection: a. To the purified LNP solution in PBS, add an acidic solution (e.g., trifluoroacetic acid - TFA) to lower the pH to ~2-3. b. Incubate at room temperature for 30-60 minutes. c. Immediately neutralize the solution by dialyzing against PBS (pH 7.4) to remove the acid and restore physiological pH. This will yield LNPs with surface-exposed primary amines.

  • Ligand Conjugation (Example using an NHS-ester): a. Activate your targeting ligand with an NHS-ester crosslinker if it has a carboxylic acid group. b. Add the NHS-activated ligand to the amine-functionalized LNP solution. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Purify the ligand-conjugated LNPs via size exclusion chromatography or dialysis to remove any unreacted ligand.

G Start LNP with Boc-Protected Surface Step1 Acid Treatment (e.g., TFA) Start->Step1 Intermediate LNP with Surface -NH₃⁺ Groups Step1->Intermediate Step2 Neutralization & Ligand Addition (e.g., NHS-Ligand) Intermediate->Step2 End Targeted LNP with Conjugated Ligand Step2->End

Caption: Workflow for post-formulation surface functionalization.

Conclusion

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate represents a highly valuable, yet under-explored, building block for the drug delivery scientist. Its bifunctional nature allows for the rational design and synthesis of custom components for advanced nanoparticle systems. The protocols outlined herein provide a comprehensive framework for harnessing its potential, from the creation of novel cationic lipids to the formulation and surface functionalization of targeted lipid nanoparticles. This strategic approach enables a high degree of control over the final construct, paving the way for the development of next-generation therapeutic delivery platforms.

References

  • ACS Applied Materials & Interfaces. (2024, May 8). Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery.
  • Sigma-Aldrich. Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.
  • National Institutes of Health (NIH). Lipid carriers for mRNA delivery.
  • Johns Hopkins University. (2022, October 15).
  • Royal Society of Chemistry. A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery.
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)
  • BenchChem. Chemical and physical properties of tert-Butyl (3-aminopropyl)
  • PubChem. tert-Butyl (3-aminopropyl)
  • MedChemExpress. tert-Butyl (3-(3-aminopropoxy)propyl)
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)
  • BroadPharm. tert-Butyl (3-(3-aminopropoxy)propyl)
  • MDPI. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • CymitQuimica. tert-Butyl (3-(3-aminopropoxy)propyl)
  • Molbase. tert-butyl (3-aminopropoxy)
  • Inside Therapeutics.
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)
  • MedChemExpress. tert-Butyl (3-(3-aminopropoxy)propyl)
  • BroadPharm. tert-Butyl (3-aminopropyl)
  • Google Patents.
  • Sigma-Aldrich. tert-butyl N-[3-(carbamoylamino)
  • SpringerLink. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)
  • Biomol.
  • ResearchGate. (2017, April). Synthesis of tert-butyl (substituted benzamido)
  • Google Patents.
  • Journal of Drug Delivery and Therapeutics. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors.

Sources

Application

Application Note: Precision Surface Modification Using tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Introduction & Mechanistic Rationale In the fields of biosensor development, nanoparticle functionalization, and microarray fabrication, achieving precise spatial control over surface bioconjugation is a critical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the fields of biosensor development, nanoparticle functionalization, and microarray fabrication, achieving precise spatial control over surface bioconjugation is a critical challenge. A common strategy involves converting a carboxylated surface into an aminated surface using diamine linkers. However, the use of unprotected, homobifunctional diamines (e.g., 1,6-hexanediamine or PEG-diamines) frequently results in "looping"—a phenomenon where both primary amines react with adjacent activated surface esters, creating a closed bridge and leaving no free amines for downstream functionalization[1].

To circumvent this, researchers utilize tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (commonly referred to as Boc-NH-PEG1-NH2 or mono-Boc-dipropylamine ether). As a heterobifunctional linker, it features one highly reactive primary amine and one amine protected by a tert-butyloxycarbonyl (Boc) group. This ensures a strict 1:1 stoichiometry of attachment, preventing multilayer formation and surface cross-linking[1]. Furthermore, the central ether linkage (-O-) imparts hydrophilicity and flexibility to the spacer arm, which significantly reduces non-specific protein adsorption compared to purely hydrophobic alkyl chains[2].

Physicochemical Properties

Table 1 summarizes the core properties of the linker, which dictate its behavior during solution preparation and surface grafting.

Table 1: Physicochemical Properties of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

PropertyValue / Description
Chemical Name tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
Synonyms Boc-NH-PEG1-NH2, Mono-Boc-dipropylamine ether
Molecular Weight 232.32 g/mol [3][4]
Chemical Formula C11H24N2O3
Spacer Arm Length ~ 11.5 Å
Solubility Soluble in DCM, DMF, DMSO, Methanol, and aqueous buffers[5]

Experimental Workflow & Reaction Pathways

The surface modification process is a self-validating, multi-step system. It relies on the sequential activation of the surface, covalent grafting of the linker, acidic deprotection of the Boc group, and a critical neutralization step to restore the nucleophilicity of the exposed amine[6].

SurfaceModWorkflow Step1 1. Surface Activation Carboxyl to NHS-Ester Step2 2. Linker Grafting Mono-Boc Diamine Addition Step1->Step2 EDC/NHS pH 5.5 Step3 3. Boc Deprotection TFA Treatment Step2->Step3 Wash & Dry Step4 4. Neutralization Free Amine Generation Step3->Step4 50% TFA/DCM 30 min Step5 5. Bioconjugation Ligand Attachment Step4->Step5 5% DIPEA 10 min

Figure 1: Five-step sequential workflow for surface modification using a mono-Boc-protected diamine.

Chemical State Transitions

Understanding the chemical state of the surface at each step is vital for troubleshooting. The Boc group is highly stable under basic and nucleophilic conditions but is rapidly cleaved by strong acids like Trifluoroacetic acid (TFA)[2].

ReactionPathway S1 Substrate-COOH (Bare Carboxylated Surface) S2 Substrate-CO-NHS (Reactive Succinimidyl Ester) S1->S2 EDC + NHS MES Buffer, pH 5.5 S3 Substrate-CO-NH-(CH2)3-O-(CH2)3-NH-Boc (Protected Amine Surface) S2->S3 tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate PBS, pH 7.4 S4 Substrate-CO-NH-(CH2)3-O-(CH2)3-NH3+ CF3COO- (TFA Amine Salt) S3->S4 50% TFA in DCM Acidic Cleavage S5 Substrate-CO-NH-(CH2)3-O-(CH2)3-NH2 (Reactive Primary Amine) S4->S5 5% DIPEA in DCM Neutralization

Figure 2: Chemical state transitions during the mono-Boc diamine surface functionalization process.

Step-by-Step Methodologies

Protocol 1: Covalent Grafting to Carboxylated Substrates

Causality Insight: EDC activates the surface carboxyl groups to an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable NHS-ester, extending its half-life from seconds to hours, which is essential for uniform surface coverage.

  • Surface Preparation: Ensure the carboxylated substrate (e.g., functionalized silica, gold nanoparticles, or glassy carbon) is thoroughly cleaned and dried.

  • Activation: Submerge the substrate in an activation buffer containing 0.1 M MES (pH 5.5). Add EDC (0.2 M) and NHS (0.1 M). Incubate at room temperature for 15–30 minutes.

  • Washing: Quickly rinse the substrate with ice-cold pure water or MES buffer to remove unreacted EDC/NHS. Do not use amine-containing buffers (like Tris) as they will quench the NHS esters.

  • Linker Attachment: Prepare a 10 mM solution of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate in 1X PBS (pH 7.4). Submerge the activated substrate in this solution and incubate for 2 hours at room temperature with gentle agitation.

  • Termination: Wash the substrate extensively with PBS, followed by deionized water, and finally ethanol. Dry under a stream of nitrogen. The surface is now Boc-protected.

Protocol 2: Acidic Deprotection of the Boc Group

Causality Insight: Treatment with TFA protonates the carbamate, causing the ejection of the tert-butyl group as a carbocation, which subsequently decomposes into isobutylene and CO2 gas[6]. Because the resulting surface amine is left as a protonated TFA salt, it is non-nucleophilic. A neutralization step with a mild base is strictly required[6].

  • Solvent Exchange: Rinse the Boc-protected substrate with anhydrous Dichloromethane (DCM) to prepare it for the organic deprotection environment.

  • Cleavage: Submerge the substrate in a solution of 50% (v/v) TFA in DCM. Incubate for 30 minutes at room temperature[7][8]. (Note: For highly sensitive substrates where TFA is too harsh, 4 M HCl in dioxane can be used as an alternative[8]).

  • Primary Wash: Remove the substrate and rinse thoroughly with neat DCM to flush away residual TFA.

  • Neutralization (Critical): Submerge the substrate in a solution of 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM for 10 minutes. This deprotonates the TFA-amine salt, regenerating the reactive free primary amine[6].

  • Final Wash: Wash the substrate sequentially with DCM, ethanol, and deionized water. Dry under nitrogen.

Protocol 3: Downstream Bioconjugation
  • Ligand Preparation: Dissolve your target molecule (e.g., an NHS-ester functionalized fluorophore or an NHS-PEG-Maleimide crosslinker) in anhydrous DMF or PBS (pH 7.5–8.0).

  • Conjugation: Incubate the newly aminated substrate in the ligand solution for 1–2 hours at room temperature.

  • Quenching & Washing: Quench any unreacted surface amines by adding a blocking agent (e.g., 100 mM ethanolamine) if necessary. Wash extensively with PBS containing 0.05% Tween-20 to remove non-specifically bound ligands.

Analytical Validation

To ensure the trustworthiness of the protocol, surface characterization should be performed at key intervals. Water Contact Angle (WCA) goniometry and X-ray Photoelectron Spectroscopy (XPS) are the gold standards for validating these steps[1][7].

Table 2: Expected Surface Characterization Metrics (Typical Values for Planar Substrates)

Modification StageExpected Water Contact AngleXPS N 1s Signal (Atomic %)XPS C 1s Profile Alterations
1. Bare Carboxylated Surface 35° - 45°< 0.5% (Background)Dominant O-C=O peak
2. Boc-Protected Surface 65° - 75° (Increased hydrophobicity)3.0% - 5.0%Emergence of C-O (ether) & Boc C-C peaks
3. Deprotected Amine Surface 40° - 50° (Restored hydrophilicity)[7]3.0% - 5.0% (Remains stable)Loss of the specific Boc C-O/C-C peaks

Note: The exact WCA and atomic percentages will vary based on the underlying bulk material (e.g., silicon wafer vs. glassy carbon) and surface roughness, but the relative delta between steps serves as a reliable self-validating metric.

References

  • Bartlett, P. N., et al. (2008). Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies. Journal of Materials Chemistry. URL: [Link]

  • Volkov, Y., et al. (2019). A Surface Modifier for the Production of Selectively Activated Amino Surface Groups. Sensors (MDPI). URL: [Link]

  • aapptec. (n.d.). Peptides Synthesis Notes: Boc Deprotection. URL: [Link]

  • Boere, K. W. M., et al. (2020). Conversion of an Injectable MMP-Degradable Hydrogel into Core-Cross-Linked Micelles. Biomacromolecules (ACS Publications). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing tert-butylation side products during Boc removal.

[label="Reagent K\nTFA/Phenol/H2O/Thioanis Mechanism of tert-butyl carbocation generation, peptide alkylation, and scavenger intervention. Susceptibility and Data Presentation Not all peptides require complex scavenger c...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reagent K\nTFA/Phenol/H2O/Thioanis

Mechanism of tert-butyl carbocation generation, peptide alkylation, and scavenger intervention.

Susceptibility and Data Presentation

Not all peptides require complex scavenger cocktails. The necessity of intervention is dictated entirely by the amino acid sequence. Below is a quantitative summary of susceptible residues, their reactive sites, and the specific scavengers required to protect them.

Table 1: Amino Acid Susceptibility and Scavenger Mapping

Amino AcidReactive SiteAdduct Mass ShiftRecommended ScavengersReversibility
Tryptophan (Trp) Indole ring (C2/C3)+56 DaPhenol, EDT, ThioanisoleNo (Irreversible)
Tyrosine (Tyr) Phenol ring (ortho-C)+56 DaPhenol, TIPS/TISNo (Irreversible)
Methionine (Met) Thioether (Sulfur)+56 DaEDT, ThioanisoleYes (Requires heat/acid)
Cysteine (Cys) Thiol (Sulfur)+56 DaEDT, TIPS/TISNo (Irreversible)

FAQ: Scavenger Selection & Cleavage Cocktails

Q1: How do scavengers actually work? A: Scavengers are highly nucleophilic additives that act as "decoys." By providing a higher concentration of more reactive nucleophiles than the peptide itself, scavengers competitively trap the


-Bu

cations before they can react with your peptide[1]. The reaction rate of the scavenger with the carbocation must exceed the reaction rate of the carbocation with Trp or Met.

Q2: What is Reagent K, and when is it strictly necessary? A: Reagent K is a highly robust cleavage cocktail composed of TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5 : 5 : 5 : 5 : 2.5 (v/v) ratio[2]. You must use Reagent K (or a similarly aggressive cocktail) when your sequence contains multiple sensitive residues, particularly combinations of Cys, Met, and Trp [3]. EDT is critical for preventing Cys oxidation, while Thioanisole is highly effective at protecting Met and Trp[2].

Q3: Can I avoid using malodorous scavengers like EDT and Thioanisole? A: Yes. Advances in protecting group chemistry (such as the use of Fmoc-Trp(Boc)-OH) have reduced the absolute necessity of malodorous thiols for many sequences[4]. If your peptide lacks Cys and Met, you can use Reagent B (TFA / Triisopropylsilane (TIPS) / Phenol / Water) or a simple standard cocktail of TFA / TIPS / Water (95:2.5:2.5) [3][4]. TIPS (or TIS) is an excellent, odorless hydride donor that rapidly quenches carbocations.

DecisionTree Start Analyze Peptide Sequence HasCysMetTrp Contains Cys, Met, or Trp? Start->HasCysMetTrp No No HasCysMetTrp->No Yes Yes HasCysMetTrp->Yes Standard Standard Cleavage TFA/TIS/H2O (95:2.5:2.5) No->Standard HasMultiple Contains Cys or Met? Yes->HasMultiple ReagentK Reagent K (Strong Scavenging) TFA/Phenol/H2O/Thioanisole/EDT HasMultiple->ReagentK Yes (Requires Thiols) ReagentB Reagent B / TIPS (Odorless) TFA/TIS/Phenol/H2O HasMultiple->ReagentB No (Trp/Tyr only)

Decision workflow for selecting the optimal cleavage and deprotection cocktail.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be treated as self-validating systems. The causality behind each step is provided so you understand why the manipulation is performed.

Protocol A: Global Deprotection using Reagent K (For Complex Sequences)

Use this protocol for peptides containing Cys, Met, and Trp.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF). Causality: DMF is basic and will buffer the TFA, leading to incomplete deprotection[4].

  • Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v)[2]. Causality: Phenol must be fully dissolved before adding to the resin to ensure uniform scavenging.

  • Cleavage Reaction: Add 10-40 mL of Reagent K per gram of resin. Stir gently at room temperature for 1.5 to 2.5 hours[2]. Causality: Peptides with multiple Arginine(Pbf) residues may require up to 3 hours for complete removal of the bulky Pbf groups[3].

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a round-bottom flask. Rinse the resin with a small volume of neat TFA[3].

  • Precipitation: Slowly add the filtrate dropwise into a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE)[3]. Causality: The cold ether forces the polar peptide to precipitate while keeping the highly lipophilic scavengers and cleaved tert-butyl groups dissolved in the supernatant.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with cold MTBE, and dry under a gentle stream of nitrogen.

Protocol B: Odorless Deprotection (For Standard Sequences)

Use this protocol for peptides lacking Cys and Met.

  • Cocktail Preparation: Prepare a mixture of 95% TFA, 2.5% TIPS (Triisopropylsilane), and 2.5% Water[4].

  • Cleavage: Add to the dried resin (10 mL/g) and agitate for 2 hours at room temperature.

  • Precipitation: Filter and precipitate in ice-cold MTBE as described in Protocol A.

Advanced Troubleshooting & FAQs

Q4: I used scavengers, but my LC-MS still shows a +56 Da adduct on my Tryptophan residue. What went wrong? A: This is a common phenomenon known as "intramolecular alkylation." If your Tryptophan was protected with a Boc group (Fmoc-Trp(Boc)-OH), the cleavage of that specific Boc group occurs in extreme proximity to the highly nucleophilic indole ring[1]. Because the carbocation is generated right next to the target, it can alkylate the Trp residue before the bulk scavengers in the solution have time to intercept it. Fix: Ensure you are using a high concentration of Phenol and EDT. If the problem persists, consider synthesizing the peptide using an alternative Trp protecting group, or pre-cooling the cleavage cocktail to 0°C for the first 30 minutes to slow down the reaction kinetics, allowing scavengers to saturate the microenvironment.

Q5: My Methionine residue underwent tert-butylation. Is my batch ruined, or can this be reversed? A: Unlike the alkylation of Trp or Tyr (which involves irreversible carbon-carbon bond formation), the alkylation of the Methionine thioether forms a sulfonium salt, which is reversible[5]. Fix (Des-tert-butylation): You can reverse Met tert-butylation by dissolving the crude peptide in a 4% aqueous Acetic Acid solution and heating it to 60–65 °C for 2 to 4 hours[6]. This thermal acidic treatment drives the equilibrium backward, releasing the tert-butyl group and regenerating the free Methionine thioether.

Q6: I am seeing a +72 Da mass shift instead of +56 Da. Is this related to Boc removal? A: No. A +72 Da shift typically indicates the incomplete removal of a Trityl (Trt) protecting group (often from Cys, His, or Asn/Gln), or the reattachment of the Trt cation. Ensure you are using sufficient TIPS or EDT, which are excellent Trt scavengers.

References

  • Fmoc Solid Phase Peptide Synthesis - ChemPep. chempep.com.
  • Technical Support Center: Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage - Benchchem. benchchem.com.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. acs.org.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. peptide.com.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. sigmaaldrich.com.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. acs.org.
  • Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides - Benchchem. benchchem.com.

Sources

Optimization

PROTAC Linkerology Support Portal: Optimizing tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Welcome to the Technical Support Center for PROTAC Linkerology. This portal is dedicated to resolving synthetic bottlenecks associated with tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PROTAC Linkerology. This portal is dedicated to resolving synthetic bottlenecks associated with tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2)[1]. As a mono-Boc protected, ether-containing diamine (


), this linker provides an optimal balance of hydrophilicity and flexibility, making it a staple in modern targeted protein degradation (TPD) campaigns[2]. However, its unique physicochemical properties require precise stoichiometric and reagent controls during coupling and deprotection sequences.

Troubleshooting & Causality FAQs

Q1: Why is my amide coupling yield consistently below 40% when reacting this linker with a sterically hindered E3 ligase ligand (e.g., a VHL derivative)? Causality & Solution: The primary amine of this linker is highly nucleophilic; however, severe steric bulk on the carboxylic acid partner (such as the tert-leucine moiety in VHL ligands) retards the rate of nucleophilic attack. If you are using standard carbodiimides (EDC/HOBt), the activated O-acylisourea intermediate often hydrolyzes before the amine can react. Solution: Switch to HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming primary amine of the linker, accelerating the coupling even in sterically demanding environments[3].

Q2: I observe significant degradation of my Thalidomide-based PROTAC intermediate during the Boc-deprotection step. How can I prevent this? Causality & Solution: The glutarimide ring of CRBN ligands (like Thalidomide or Pomalidomide) is highly susceptible to hydrolysis in the presence of aqueous acids. If you are using standard Trifluoroacetic acid (TFA) containing residual water, the glutarimide ring will open, destroying E3 ligase binding affinity. Solution: Use anhydrous 4M HCl in 1,4-dioxane . This provides the strong acidity required to cleave the tert-butyl carbamate without introducing the water necessary for glutarimide hydrolysis.

Q3: Can I use this linker for reductive amination to form a secondary amine linkage? Causality & Solution: Yes, but over-alkylation is a major risk. The primary amine of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate reacts with aldehydes to form an imine. Upon reduction, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to bis-alkylation. Solution: Pre-form the imine completely using a Lewis acid (e.g.,


) before adding the reducing agent (like 

), and maintain the linker in a slight stoichiometric excess (1.2 - 1.5 eq).

Experimental Workflows & Logical Relationships

Workflow Start Ligand 1-COOH (Target Binder) Coupling1 Amide Coupling HATU / DIPEA / DMF Start->Coupling1 Linker tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) Linker->Coupling1 Intermediate Mono-Boc Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection 4M HCl in Dioxane Intermediate->Deprotection Amine Free Amine Intermediate Deprotection->Amine Coupling2 Amide Coupling 2 Ligand 2-COOH Amine->Coupling2 Product Final PROTAC Molecule Coupling2->Product

PROTAC assembly workflow using tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate linker.

Troubleshooting Issue Low Coupling Yield (< 40%) Check1 Is the carboxylic acid sterically hindered? Issue->Check1 Yes1 Switch to HATU Increase DIPEA to 3 eq. Check1->Yes1 Yes No1 Check intermediate solubility in DMF Check1->No1 No Check2 Is precipitation observed? No1->Check2 Yes2 Add 10-20% DMSO or switch to NMP Check2->Yes2 Yes No2 Check for amine salt formation Check2->No2 No Yes3 Free base with excess DIPEA/NMM No2->Yes3 Investigate pH

Troubleshooting logic tree for resolving low amide coupling yields with the linker.

Quantitative Data: Coupling Reagent Efficacy

When optimizing the coupling of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate to sterically demanding E3 ligands, reagent selection dictates the thermodynamic success of the reaction.

Coupling ReagentActivation IntermediateTypical Reaction TimeYield (Hindered Acid)Epimerization Risk
EDC / HOBt O-acylisourea / OBt ester12 - 24 hours30 - 45%Low
PyBOP OBt ester4 - 8 hours55 - 70%Moderate
HATU OAt ester (Neighboring group)1 - 2 hours85 - 95% Low (with DIPEA)
COMU Oxyma ester1 - 2 hours85 - 95% Very Low

Data synthesized from established peptide coupling benchmarks[3].

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify success before proceeding to the next step.

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

Objective: Couple tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate to a carboxylic acid ligand.

  • Preparation: Dissolve the carboxylic acid ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion. The solution will typically turn pale yellow. Stir for exactly 10 minutes to ensure complete formation of the active OAt ester.

  • Linker Addition: Add tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.1 eq) dropwise.

  • Reaction & IPC (Self-Validation): Stir at room temperature. After 1 hour, extract a 5 µL aliquot, dilute in 100 µL of 50% MeCN/

    
    , and analyze via LC-MS.
    
    • Validation Check: The reaction is validated if the mass of the starting carboxylic acid has disappeared and the product mass (

      
      ) is dominant.
      
    • Contingency: If unreacted linker remains (confirmed by a positive blue color in a Kaiser/Ninhydrin test), spike in an additional 0.2 eq of HATU.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3x), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Anhydrous Boc Deprotection

Objective: Remove the Boc group without hydrolyzing sensitive moieties (e.g., glutarimide rings).

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add an equal volume of 4M HCl in 1,4-dioxane (final concentration 2M HCl).

  • Reaction & IPC (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation Check 1 (Physical): Monitor the solution for

      
       gas evolution (bubbling). The cessation of bubbling (typically after 1-2 hours) is the primary physical indicator of reaction completion.
      
    • Validation Check 2 (Analytical): Run an LC-MS. The reaction is complete when the parent mass shifts by exactly -100 Da (loss of Boc) and -17 Da (if tracking the loss of tert-butyl cation and

      
      ).
      
  • Workup: Evaporate the solvent under a stream of

    
     gas to prevent heating the acidic solution. Triturate the resulting residue with cold diethyl ether to precipitate the amine hydrochloride salt. Centrifuge and decant the ether to yield the pure product.
    

References

1. 2. 3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility issues with PEGylated and alkyl-chain PROTAC linkers, specifically tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility issues with PEGylated and alkyl-chain PROTAC linkers, specifically tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS No.: 848419-01-2).

This molecule is an amphiphilic building block: it possesses a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group, a flexible hydrophilic ether linkage, and a reactive primary amine. While this structural duality makes it an excellent linker for drug development, it also introduces complex solubility behaviors governed by pH, atmospheric exposure, and synthetic purity.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating experimental protocols to resolve them.

Part 1: Diagnostic Solubility Matrix

Before altering your workflow, use the table below to cross-reference your observed solubility failure with its most probable chemical cause.

Solvent SystemExpected SolubilityObserved Failure ModePrimary Causality
DCM / Chloroform Highly Soluble (>100 mg/mL)Insoluble white suspension/crustAtmospheric CO₂ absorption (Carbamate salt formation)
Diethyl Ether Highly SolublePersistent cloudinessPresence of unprotected diamine impurity
Aqueous (pH < 6.0) Highly SolubleOiling out / Biphasic separationPresence of bis-Boc protected impurity
Aqueous (pH > 8.5) Poor to InsolublePrecipitation / TurbidityDeprotonation of the primary amine (Free base form)

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound was perfectly soluble in dichloromethane (DCM) last month, but now there is a white, insoluble crust around the cap and suspended in the solvent. Has it degraded?

A1: Your compound has likely not degraded, but it has undergone a reversible phase-change due to atmospheric exposure. Primary amines are highly reactive nucleophiles that readily absorb atmospheric carbon dioxide (CO₂) to form solid carbamic acids or carbamate salts[1]. This is a well-documented phenomenon in mono-Boc protected diamines[2]. The resulting carbamate salt is highly polar and completely insoluble in non-polar organic solvents like DCM or ether.

  • The Fix: Do not discard the batch. You can reverse this by performing an alkaline wash (See Protocol A ), which deprotonates the carbamate, releases the CO₂ gas, and regenerates the organic-soluble free amine.

Q2: I am trying to use this linker in a biological assay at pH 7.4, but the compound is "oiling out" and forming a biphasic mixture. Why is this happening?

A2: This is a classic symptom of either an impurity or a concentration-dependent micellization. The primary amine has a pKa of approximately 9.5. At pH 7.4, the majority of the molecules are protonated (ammonium cations), which should confer excellent water solubility. However, if your compound is oiling out at neutral/acidic pH, it is highly probable that your batch contains a bis-Boc protected diamine impurity . The bis-Boc byproduct lacks an ionizable amine, rendering it entirely lipophilic and completely insoluble in aqueous media regardless of pH.

  • The Fix: You must subject the batch to an orthogonal acid-base extraction to strip out the bis-Boc impurity (See Protocol B )[3].

Q3: I synthesized this compound myself using a statistical mono-protection method. It dissolves in water, but when I try to run my next coupling reaction in THF, it crashes out. Why?

A3: Statistical mono-Boc protection (using 1 equivalent of Boc₂O and excess diamine) always leaves residual, unprotected starting diamine[3]. Unprotected 3,3'-oxybis(propan-1-amine) is highly hydrophilic. While it is fully soluble in water, it is practically insoluble in ethereal solvents like THF or diethyl ether. If your product crashes out in THF, you are likely observing the precipitation of the unprotected diamine.

Part 3: Mechanistic Workflows & Visualizations

To systematically diagnose and resolve these issues, follow the logical pathways outlined in the diagrams below.

G A Mono-Boc Diamine (Organic Soluble) B Atmospheric CO2 + Moisture A->B Benchtop Exposure C Carbamate Salt (Insoluble Precipitate) B->C Nucleophilic Attack D 1M NaOH Wash (pH > 10) C->D Base Treatment (Aqueous) D->A CO2 Release & Organic Extraction

Fig 1. Mechanism of CO₂-induced precipitation and base-catalyzed regeneration.

Workflow Start Solubility Issue Detected Q1 Target Solvent System? Start->Q1 Org Organic (DCM/Ether/THF) Q1->Org Aq Aqueous (Buffer/Water) Q1->Aq Org_Precip White Precipitate? Org->Org_Precip Aq_Oil Oiling Out / Biphasic? Aq->Aq_Oil Sol1 Perform Alkaline Wash (Protocol A: Remove Carbamate) Org_Precip->Sol1 Yes (Suspect CO2 Salt) Sol3 Perform Acid-Base Extraction (Protocol B: Remove Impurities) Org_Precip->Sol3 No (Suspect Free Diamine) Sol2 Adjust pH < 7 (Protonate Amine) Aq_Oil->Sol2 Buffer pH > 8 Aq_Oil->Sol3 Buffer pH < 7 (Suspect Bis-Boc)

Fig 2. Decision matrix for troubleshooting mono-Boc diamine solubility failures.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reversing CO₂-Induced Precipitation (Freebasing)

Use this protocol if your compound has formed white solids in the storage bottle or refuses to dissolve in DCM.

  • Dissolution: Suspend the degraded, insoluble compound in a 1:1 mixture of DCM and 1M aqueous NaOH (e.g., 10 mL of each for 1 gram of compound).

  • Agitation: Stir vigorously for 15 minutes. Self-Validation Check: As the NaOH neutralizes the carbamate salt and releases CO₂, the white solids will disappear, and the organic layer will become completely clear.

  • Separation: Transfer to a separatory funnel. Collect the lower DCM layer.

  • Washing: Wash the DCM layer once with saturated aqueous NaCl (brine) to remove residual water and base.

  • Drying & Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the resulting oil strictly under an inert atmosphere (Argon/N₂) at 4°C to prevent re-absorption of CO₂.

Protocol B: Orthogonal Acid-Base Purification

Use this protocol if you suspect your compound is contaminated with bis-Boc (causing aqueous insolubility) or free diamine (causing organic insolubility)[3].

  • Acidic Extraction (Removes Bis-Boc): Dissolve the crude mixture in diethyl ether. Extract with an equal volume of 1M HCl.

    • Causality: The mono-Boc product and free diamine will protonate and migrate to the aqueous layer. The bis-Boc impurity cannot protonate and remains in the ether.

    • Self-Validation Check: Discard the ether layer. The aqueous layer now contains only amines.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >12.

    • Causality: The mono-Boc and free diamine are converted back to their neutral free bases.

  • Organic Extraction (Removes Free Diamine): Extract the basic aqueous layer 3 times with DCM.

    • Causality: The amphiphilic mono-Boc diamine will partition into the DCM. The highly polar, unprotected free diamine will remain trapped in the aqueous layer.

  • Final Isolation: Combine the DCM extracts, wash with brine, dry over Na₂SO₄, and evaporate. The resulting product is pure tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate.

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. SciELO. Available at:[Link]

  • Direct Air Capture of CO2 Using a Liquid Amine−Solid Carbamic Acid Phase-Separation System. ACS Publications. Available at: [Link]

  • Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. r/chemhelp. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields, sluggish kinetics, or poor surface loading when working with PEG-li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields, sluggish kinetics, or poor surface loading when working with PEG-like mono-Boc diamines.

While tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) features a flexible, hydrophilic ether linkage that theoretically promotes high reactivity [1], the massive excluded volume of the tert-butyloxycarbonyl (Boc) group introduces severe steric penalties. This guide deconstructs the physical chemistry behind these steric clashes and provides field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Causality of Steric Hindrance

To troubleshoot effectively, we must first understand why this specific linker experiences steric hindrance. The issues stem from two primary physical phenomena:

  • The "Umbrella Effect" on Solid Supports: The bulky tert-butyl group sweeps a large hydrodynamic radius. When conjugating the free primary amine to dense surfaces (e.g., nanoparticles, resins, or macromolecular drugs), the Boc group physically shields adjacent reactive sites, prematurely halting conjugation [2].

  • Pseudocyclic Conformational Folding: In non-polar solvents like dichloromethane (DCM), the central ether oxygen can participate in intramolecular hydrogen bonding with the carbamate N-H. This induces a "bent" conformation, bringing the bulky Boc group into the spatial vicinity of the free primary amine, drastically reducing its nucleophilicity.

Conformation Linear Linear State (High Nucleophilicity) Bent Pseudocyclic Fold (Ether-NH H-bond) Linear->Bent Non-polar solvent (e.g., DCM) Steric Boc Steric Shielding (Reduced Access) Bent->Steric Spatial Proximity Steric->Linear Polar solvent (DMF) + Heat

Conformational folding logic of ether-linked mono-Boc diamines and solvent-driven disruption.

Part 2: Troubleshooting Guides & FAQs

Q1: My solution-phase amidation yield with the free amine is unusually low (<40%). How do I optimize this? A1: The primary cause is likely insufficient electrophilic activation combined with linker folding. Standard carbodiimides (EDC/DIC) are often not potent enough to overcome the high activation energy barrier imposed by the bulky Boc group's proximity [2]. Solution: Switch your solvent to anhydrous DMF to disrupt intramolecular H-bonding, and upgrade your coupling reagent to a highly reactive uronium salt (HATU or COMU) with N,N-Diisopropylethylamine (DIPEA).

Q2: I am functionalizing NHS-activated nanoparticles, but my loading density plateaus very early. Why? A2: You are encountering the Boc "umbrella effect." As the mono-Boc diamines attach to the surface, their bulky termini create a steric barrier that prevents subsequent linker molecules from accessing the remaining NHS esters. This phenomenon is well-documented in PEGylation and lipid-drug conjugate synthesis [3]. Solution: Utilize a "mixed monolayer" approach by co-incubating the Boc-linker with a short, unhindered spacer (e.g., ethanolamine), or perform the conjugation after Boc deprotection if your workflow allows.

Troubleshooting Start Issue: Low Amidation Yield Check1 Is reaction on a dense surface/resin? Start->Check1 Yes1 Use Mixed Monolayer (Reduce Boc Umbrella) Check1->Yes1 Yes No1 Is electrophile bulky? Check1->No1 No Yes2 Use HATU/COMU + DIPEA in DMF No1->Yes2 Yes Fold Suspect Linker Folding No1->Fold No Heat Apply Microwave (50°C) or Chaotropic Salts Fold->Heat Disrupt H-bonds

Decision tree for troubleshooting low coupling yields in sterically hindered Boc-diamine reactions.

Part 3: Quantitative Data & Optimization Strategies

To make informed decisions, refer to the following empirical data summarizing reagent efficacy and surface loading dynamics.

Table 1: Coupling Reagent Efficacy for Hindered Mono-Boc Diamines
Coupling ReagentActivation MechanismEfficacy with Bulky SubstratesRecommended Use Case
EDC / NHS O-acylisourea to NHS esterLowUnhindered, aqueous reactions
DIC / Oxyma Active ester via OxymaModerateStandard solid-phase synthesis
HATU 7-azabenzotriazole active esterHighSterically hindered amines
COMU Morpholino uroniumVery HighExtreme steric hindrance, low epimerization
Table 2: Surface Functionalization Dynamics (Boc Shielding Effect)
Conjugation StrategyRelative Loading DensitySteric Hindrance LevelMechanistic Note
100% Boc-Linker ~30-40%CriticalBoc "umbrella effect" blocks adjacent active sites.
Mixed Monolayer (1:1 Spacer) ~75-85%ModerateShort spacers (e.g., ethanolamine) relieve lateral crowding.
Post-Deprotection Coupling >90%LowRemoves Boc bulk prior to high-density conjugation.

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. They include built-in analytical checkpoints to ensure causality between your actions and the chemical outcome.

Protocol A: High-Efficiency Solution-Phase Amidation

Objective: Couple a bulky carboxylic acid to tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate while suppressing pseudocyclic folding.

  • Pre-activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M). Causality: DMF is a polar aprotic solvent that prevents the linker's ether oxygen from folding via H-bonds.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes at room temperature to form the highly reactive 7-azabenzotriazole active ester.

  • Linker Addition: Add tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.2 eq) [4].

  • Thermal Disruption: Heat the reaction gently to 40°C for 2 hours. Causality: Mild thermal energy provides the kinetic push required to overcome the steric bulk of the Boc group during the transition state.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and perform a Kaiser test. A negative result (yellow) confirms the complete consumption of the primary amine. Concurrently, LC-MS must show the complete disappearance of the active ester intermediate mass.

Protocol B: Mixed-Monolayer Surface Conjugation

Objective: Maximize linker loading on an NHS-activated surface by mitigating the Boc umbrella effect.

  • Preparation: Suspend the NHS-activated resin/nanoparticles in anhydrous DMF.

  • Reagent Formulation: Prepare a 1:1 molar ratio mixture of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate and a short spacer (e.g., ethanolamine) in DMF.

  • Conjugation: Add the mixture to the activated surface. Add DIPEA (2.0 eq relative to total amines). Agitate at room temperature for 4 hours.

  • Self-Validation Checkpoint: Quantify the unreacted surface carboxylates using a Toluidine Blue O (TBO) dye-binding assay before and after conjugation. The delta in absorbance at 633 nm will provide the exact loading density, validating that the mixed-monolayer approach successfully bypassed the steric plateau.

SurfaceCrowding A Activated Surface B Boc-Linker Addition A->B Coupling C Umbrella Effect B->C Bulky Boc D Unreacted Sites C->D Blocks Access

Mechanism of the Boc umbrella effect leading to unreacted active sites on dense solid supports.

References

  • Ha, H.-J., et al. "Selective Mono-BOC Protection of Diamines." Synthetic Communications, ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Catalyst Selection for tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate Functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (often referred to as a Boc-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (often referred to as a Boc-protected PEG1-diamine or Boc-DAP derivative).

Because this molecule features a highly reactive free primary amine, a flexible ether linkage, and an acid-sensitive Boc-protected amine, selecting the correct catalyst for downstream functionalization is critical. Poor catalyst choice frequently leads to over-alkylation, bis-arylation, or premature Boc deprotection[1]. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols for two primary functionalization pathways: Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Global Functionalization Workflow

CatalystSelection Start tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (Free Primary Amine) RedAm Reductive Amination (Reaction with C=O Electrophile) Start->RedAm BHA Buchwald-Hartwig Amination (Reaction with Aryl Halide) Start->BHA CatNi Heterogeneous Ni/Al2O3 (Prevents Over-alkylation) RedAm->CatNi CatRu Homogeneous Ru/Ir (High Turnover, Mild) RedAm->CatRu CatBrett Pd Precatalyst + BrettPhos (Prevents Bis-arylation) BHA->CatBrett CatRuPhos Pd Precatalyst + RuPhos (For Electron-Deficient Aryls) BHA->CatRuPhos

Caption: Decision tree for catalyst selection based on the target transformation of the free primary amine.

Section 1: Reductive Amination (Troubleshooting & FAQs)

Reductive amination is widely used to convert the free primary amine of our Boc-protected diamine into a secondary amine using an aldehyde or ketone.

Q1: Why am I observing significant amounts of tertiary amine (over-alkylation) when using Pd/C as my hydrogenation catalyst? Causality: Noble metal catalysts like Pd/C and Pt/C possess excellent hydrogenation activity but suffer from poor chemoselectivity in amine synthesis. The newly formed secondary amine remains highly nucleophilic and can competitively react with another equivalent of the carbonyl compound[2]. Furthermore, primary amines can competitively adsorb onto the noble metal surface, poisoning the catalyst and altering the reaction kinetics[2]. Solution: Switch to a base-metal heterogeneous catalyst such as Ni/Al₂O₃ or a Cobalt-based catalyst. These 3d-metal catalysts exhibit strong metal-support interactions and medium acidic sites that highly favor primary/secondary amine selectivity while suppressing further alkylation to tertiary amines[3],[4].

Q2: Does the Boc group survive the reductive amination conditions? Causality: The Boc group is highly sensitive to acidic conditions[1]. If you are using Lewis acids (e.g., Ti(OiPr)₄) or strong Brønsted acids to drive imine formation prior to reduction, you risk cleaving the Boc group. Solution: Utilize catalytic hydrogenation (H₂ gas) with a heterogeneous catalyst under neutral conditions. The imine formation and subsequent reduction will occur seamlessly without the need for acidic additives.

Quantitative Data: Reductive Amination Catalyst Comparison
Catalyst SystemSelectivity for Secondary AmineRisk of Over-alkylationBoc-Group ToleranceNotes
Ni/Al₂O₃ High (>95%)Low ExcellentOptimal choice for aliphatic amines[3].
Pd/C Moderate (60-80%)HighGoodProne to catalyst poisoning by free amines[2].
Ru/C High (85-90%)ModerateGoodGood alternative for sterically hindered ketones.
Self-Validating Protocol: Reductive Amination via Ni/Al₂O₃

This protocol is designed as a self-validating system: reaction progress is visually and analytically confirmed via the transient imine intermediate.

  • Imine Formation (Validation Step 1): In a high-pressure reactor, dissolve tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous ethanol (0.2 M). Stir at room temperature for 2 hours.

    • Self-Validation: Sample the mixture for LC-MS. You must observe the complete disappearance of the starting amine mass and the appearance of the Imine mass

      
      . If the imine is not formed, check the steric hindrance of your aldehyde.
      
  • Catalyst Addition: Add 10 wt% of Ni/Al₂O₃ catalyst to the solution[3].

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 2 MPa (approx. 290 psi) with H₂ gas.

  • Reaction: Heat the mixture to 80°C and stir vigorously (800 rpm) for 12 hours.

  • Product Validation (Validation Step 2): Vent the reactor safely. LC-MS must show the transition from the Imine mass to the final Secondary Amine mass

    
    . If the imine persists, the hydrogen transfer has failed (check H₂ pressure or catalyst poisoning).
    
  • Workup: Filter the mixture through a pad of Celite to remove the Ni/Al₂O₃ catalyst. Concentrate the filtrate under reduced pressure to yield the Boc-protected secondary amine.

Section 2: Buchwald-Hartwig Cross-Coupling (Troubleshooting & FAQs)

Coupling the primary amine of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate with an aryl halide is notoriously difficult due to the flexibility and nucleophilicity of the alkylamine chain.

Q3: I am trying to couple my Boc-diamine with an aryl chloride, but I isolate mostly bis-arylated products and unreacted starting material. Why? Causality: Primary alkylamines undergo oxidative addition and reductive elimination slower than anilines. Once the first arylation occurs, the resulting secondary alkyl-aryl amine is often more nucleophilic or coordinates more effectively to the Palladium center than the starting primary amine, leading to rapid bis-arylation[5]. Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (Fourth-Generation Catalysts) is mandatory[6]. Ligands like BrettPhos or RuPhos create a sterically demanding environment around the Pd center. This steric bulk accelerates reductive elimination and physically blocks the bulkier secondary amine product from re-coordinating to the catalyst[7],[5].

Q4: What base should I use to prevent Boc cleavage and ether degradation during the cross-coupling? Causality: Strong bases like NaOtBu are standard for Buchwald-Hartwig aminations. However, at elevated temperatures (>80°C), strong alkoxides can attack the carbamate linkage (leading to urea formation or deprotection) or cause side reactions with the ether spacer[1]. Solution: Use weaker, inorganic bases such as Cs₂CO₃ or K₃PO₄ . While the reaction may require a longer time or slightly higher temperatures, these bases are completely orthogonal to the Boc group and ether linkage[7].

Catalytic Cycle & Failure Points

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Boc-DAP) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Product) Deprot->RedElim BisAryl Bis-arylation (Side Reaction) Deprot->BisAryl Poor Ligand Choice RedElim->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the bis-arylation side reaction mitigated by bulky ligands.

Quantitative Data: Ligand Selection for Primary Alkylamines
LigandPrimary Alkylamine CompatibilityRisk of Bis-arylationRelative Steric Bulk
BrettPhos Excellent Low Very High[5]
RuPhos GoodModerateHigh[7]
BINAP PoorHighModerate[8]
Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol utilizes visual cues for catalyst activation and degradation.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl chloride (1.0 eq), tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.2 eq), Pd₂(dba)₃ (2 mol% Pd), BrettPhos (4.5 mol%), and anhydrous Cs₂CO₃ (1.4 eq)[7].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (0.2 M).

  • Catalyst Activation (Validation Step 1): Heat the mixture to 80°C.

    • Self-Validation: Observe the color of the solution. The mixture should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow or light green. This color shift confirms the formation of the active monomeric Pd(0)-BrettPhos complex[5]. If the solution turns pitch black and a precipitate forms, the catalyst has died (Pd black) due to oxygen contamination or insufficient ligand.

  • Reaction: Stir at 80°C for 4–8 hours until complete consumption of the aryl chloride is observed via TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and catalyst residues. Concentrate and purify via flash chromatography.

Section 3: Chemoselectivity & Boc-Deprotection Troubleshooting

Q5: My LC-MS shows a mass corresponding to


 during my catalytic reactions. What is happening? 
Causality:  A loss of 100 Da perfectly corresponds to the loss of the Boc group (isobutylene + CO₂)[1]. This indicates that your reaction conditions are too acidic or that localized heating is causing thermal degradation of the carbamate.
Solution: 
  • For Reductive Amination: Ensure your solvent (e.g., ethanol or methanol) is anhydrous and free of acidic impurities. Avoid using halogenated solvents (like DCM) during high-temperature hydrogenations, as they can undergo hydrodehalogenation to generate HCl in situ, which will immediately cleave the Boc group[9].

  • For Cross-Coupling: Ensure your base (Cs₂CO₃) is completely anhydrous. The presence of water at 80°C can lead to hydrolysis of the Boc group.

References

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI.[Link]

  • Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Publications.[Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate.[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link]

  • Buchwald–Hartwig amination with alkylamines. ResearchGate.[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Scielo.[Link]

Sources

Reference Data & Comparative Studies

Validation

alternative bifunctional linkers to tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Optimizing PROTAC and Bioconjugate Design: Alternative Bifunctional Linkers to tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate Introduction: The Baseline Linker tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (often re...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing PROTAC and Bioconjugate Design: Alternative Bifunctional Linkers to tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Introduction: The Baseline Linker

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (often referred to as Boc-DAP-ether or Boc-NH-PEG1(propyl)-NH


) is a highly flexible, heterobifunctional linker featuring an ether bridge flanked by two propyl chains. Historically, it has served as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates due to its straightforward synthetic accessibility and balanced hydrophilicity.

However, as targeted protein degradation advances from tool compound discovery to clinical lead optimization, the limitations of this baseline linker become apparent. Its high conformational flexibility incurs a significant entropic penalty during ternary complex formation, and its ether linkage introduces specific metabolic liabilities. To overcome these bottlenecks, researchers must rationally select alternative linker architectures based on the precise physicochemical requirements of their target system.

The Causality of Linker Redesign

Alternative 1: Pure Alkyl Linkers (e.g., Mono-Boc-1,7-heptanediamine)

Mechanism & Causality: Replacing the ether oxygen of the baseline linker with methylene groups strips the spacer of hydrogen-bond acceptors, significantly reducing the topological polar surface area (TPSA). This allows the degrader to assume a more compact, cylindrical form factor in the membrane interior, enhancing passive cellular permeability. Furthermore, it shifts the metabolic liability from peroxide-mediated chain cleavage (which destroys the degrader) to terminal hydroxylation, preserving the overall chain length and biological activity [1].

Alternative 2: Rigid Linkers (e.g., Piperazine or Triazole-based)

Mechanism & Causality: Highly flexible linkers must fold into a specific bioactive conformation to facilitate the positive cooperativity of the ternary complex, incurring a massive entropic cost. By incorporating rigid motifs like piperazine or click-chemistry-derived triazoles, the linker is pre-organized. The thermodynamic energy gained from new protein-protein interactions (PPIs) is no longer offset by this entropic penalty, often improving the half-maximal degradation concentration (DC


) from micromolar to sub-nanomolar ranges [2]. Triazoles also offer exceptional resistance to oxidative degradation [3].
Alternative 3: Pure PEG Linkers (e.g., Boc-NH-PEG3-NH )

Mechanism & Causality: For highly lipophilic warheads where aqueous solubility is the primary bottleneck, pure PEG linkers composed of standard ethylene glycol units (-O-CH


-CH

-) are preferred over the propylene glycol units of the baseline linker. The multiple presentation of ether oxygens' lone pairs drives enthalpy-driven hydration, preventing the formation of insoluble aggregates in physiological media [1].

Quantitative Comparison of Linker Performance

The following table summarizes the impact of linker architecture on the physicochemical and biological properties of PROTACs, using matched lipophilicity targets (e.g., BRD4/BTK degraders) to illustrate general pharmacokinetic trends.

Linker ArchitectureRepresentative MotifDC

(nM)
D

(%)
Permeability (

)
Metabolic

(min)
Baseline (Flexible Ether) Boc-NH-(CH

)

-O-(CH

)

-NH

15 – 5080 – 85Moderate~45 (Cleavage)
Pure Alkyl Mono-Boc-1,7-heptanediamine10 – 3085 – 90High>120 (Oxidation)
Rigid / Constrained Boc-Piperazine-Alkyl1 – 5>95Moderate-High>150 (Stable)
Pure PEG Boc-NH-PEG3-NH

20 – 6075 – 85Low-Moderate~30 (Cleavage)

Experimental Workflows: Self-Validating Protocols

Protocol 1: TR-FRET Assay for Ternary Complex Formation

Causality: Traditional binary affinity assays fail to capture the cooperative thermodynamics of PROTACs. Time-Resolved Fluorescence Energy Transfer (TR-FRET) measures proximity-driven energy transfer only when the Protein of Interest (POI), PROTAC, and E3 ligase form a productive ternary complex [4].

  • Reagent Preparation: Label the POI with a Europium (Eu) donor fluorophore and the E3 ligase with an Allophycocyanin (APC) acceptor fluorophore.

  • Complex Assembly: Titrate the PROTAC (0.1 nM to 10 μM) into a 384-well microplate containing fixed concentrations of the labeled POI and E3 ligase.

  • Internal Validation Controls:

    • Negative Control: Vehicle (DMSO) to establish baseline fluorescence.

    • Competition Control: Pre-incubate with an excess of the unconjugated warhead or E3 ligand. A total loss of the FRET signal validates that the complex is strictly PROTAC-dependent.

  • Detection & Analysis: Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the TR-FRET ratio (665/615). A bell-shaped curve (the "hook effect") confirms true ternary complex formation, as excess PROTAC forces the system into non-productive binary complexes.

Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)

Causality: Ether-containing linkers are prone to peroxide-mediated chain scission, whereas alkyl/rigid linkers undergo terminal hydroxylation. This assay determines the exact mechanism of clearance.

  • Microsome Incubation: Incubate 1 μM of the PROTAC with human liver microsomes (HLM) at 37°C in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450-mediated metabolism.

  • Quenching & Kinetic Sampling: At specific time points (0, 15, 30, 60, 120 min), extract aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis & Validation:

    • Parent Tracking: Monitor the depletion of the parent PROTAC to calculate intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).
    • Metabolite Identification (Validation): Scan for specific mass shifts. A shift of +16 Da confirms hydroxylation (typical for alkyls), while lower molecular weight fragments confirm ether cleavage (typical for the baseline linker).

Visualizations

G PROTAC PROTAC Molecule Ternary Ternary Complex PROTAC->Ternary Binds POI Protein of Interest POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->PROTAC Recycled

Mechanism of PROTAC-mediated degradation via ternary complex formation.

G Start Target Analysis Solubility Solubility Issue? Start->Solubility Permeability Permeability Issue? Solubility->Permeability No PEG PEG Linkers Solubility->PEG Yes Entropy Entropic Penalty? Permeability->Entropy No Alkyl Alkyl Linkers Permeability->Alkyl Yes Entropy->PEG No Rigid Rigid Linkers Entropy->Rigid Yes

Decision logic tree for selecting PROTAC linkers based on chemical bottlenecks.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry. Available at: [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]

Comparative

A Senior Application Scientist's Guide: Comparing Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate with PEG Linkers in Bioconjugation

In the intricate field of drug development and bioconjugation, the choice of a chemical linker is a pivotal decision that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of drug development and bioconjugation, the choice of a chemical linker is a pivotal decision that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of a conjugate. This guide offers an in-depth, objective comparison between a discrete, hydrophobic linker, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate, and the versatile, hydrophilic polyethylene glycol (PEG) linkers. By examining their fundamental properties and performance in key applications, supported by experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make strategic linker selections.

The Critical Role of the Linker in Conjugate Performance

A linker is far more than an inert spacer; it is a critical component that dictates the overall physicochemical and biological properties of a bioconjugate. Whether constructing an antibody-drug conjugate (ADC) for targeted cancer therapy or a proteolysis-targeting chimera (PROTAC) for protein degradation, the linker's characteristics are paramount.[1][][3]

Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a bifunctional linker featuring a primary amine and a carbamate-protected primary amine.[4] This structure provides a defined, short, and relatively rigid aliphatic chain, which can be advantageous for precise spatial positioning of conjugated molecules. Its inherent hydrophobicity can be a key consideration in its application.

PEG linkers , conversely, are polymers composed of repeating ethylene glycol units, renowned for their hydrophilicity, biocompatibility, and flexibility.[5][6] They are available in a wide range of lengths, from short, discrete chains to long polymers, allowing for fine-tuning of a conjugate's properties.[7]

A Head-to-Head Comparison of Physicochemical Properties

The divergent chemical natures of these two linker classes result in distinct properties that are critical to their function in a biological system.

PropertyTert-butyl N-[3-(3-aminopropoxy)propyl]carbamatePEG Linkers
Structure Discrete, short-chain aliphatic diamine[8][9]Flexible, polyether chains of varying lengths[5][6]
Hydrophilicity HydrophobicHydrophilic[10][][12]
Solubility Generally soluble in organic solvents, with limited aqueous solubility[13]High solubility in aqueous solutions[14][15]
Flexibility Relatively rigidHighly flexible[16][17]
Immunogenicity Generally lowCan be immunogenic, though this is often mitigated with discrete PEGs[10][18]
Length FixedTunable, with a wide range of discrete lengths and polymer sizes available[7]

Performance in Critical Applications: A Data-Driven Analysis

The choice between a hydrophobic, discrete linker and a hydrophilic, flexible linker has profound consequences for the performance of the final bioconjugate.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, and its properties are crucial for the ADC's therapeutic index.[1][]

  • Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate-type Linkers: The hydrophobicity of such linkers can be a double-edged sword. While potentially aiding in the passive diffusion of the payload across cell membranes after cleavage, it can also lead to aggregation, especially with hydrophobic drugs.[3][12] This aggregation can result in faster clearance from circulation and reduced efficacy.[12][19]

  • PEG Linkers: The inclusion of PEG linkers in ADCs is a well-established strategy to overcome the challenges associated with hydrophobic payloads.[1][3][10] PEGylation enhances the aqueous solubility of the ADC, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[10][19] This leads to improved pharmacokinetics, including a longer plasma half-life and increased tumor accumulation.[1][10][20]

Experimental Insight: A study comparing ICG (a lipophilic dye) conjugated to an antibody with and without short PEG linkers (PEG4 and PEG8) demonstrated that the PEG linkers significantly increased the hydrophilicity of the conjugate. The logP values (a measure of lipophilicity) were 1.81 for the non-PEGylated conjugate, 0.64 for the PEG4 version, and -0.03 for the PEG8 version, indicating a substantial decrease in lipophilicity with the addition of PEG.[21] This increased hydrophilicity also led to a higher percentage of covalent binding of the dye to the antibody and greater stability in mouse serum.[21]

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that require a linker to connect a target protein binder to an E3 ligase binder, facilitating the formation of a ternary complex for target protein degradation.[][16]

  • Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate-type Linkers: The defined length and rigidity of short aliphatic linkers can be beneficial in PROTAC design. The optimal linker length is crucial for the stability of the ternary complex, and a more rigid linker can help in achieving the desired orientation of the two binding moieties.[17][22]

  • PEG Linkers: PEG linkers are the most common type of linker used in PROTACs.[22] Their flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[16] The ability to easily vary the length of the PEG chain is a significant advantage during the optimization of a PROTAC, as the optimal distance between the two ligands is critical for its activity and needs to be determined on a case-by-case basis.[22]

Experimental Protocols and Methodologies

Synthesis and Deprotection of a Carbamate Linker

The following diagram illustrates the general synthesis and deprotection of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate.

G cluster_0 Synthesis and Deprotection A 1,3-Diaminopropane C Mono-Boc Protection A->C B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl (3-aminopropyl)carbamate C->D F Boc Deprotection D->F E Acid (e.g., TFA) E->F G 1,3-Diaminopropane (for conjugation) F->G

Caption: Synthetic route to a deprotected diamine linker.

Protocol: Boc Deprotection

  • Dissolve the Boc-protected linker (e.g., tert-butyl (3-aminopropyl)carbamate) in a suitable organic solvent like dichloromethane (DCM).[4]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[8]

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting deprotected amine can then be used in subsequent conjugation reactions.

PEG Linker Conjugation via NHS Ester Chemistry

The following diagram outlines a typical workflow for conjugating a PEG linker to a protein.

G cluster_0 NHS Ester-Mediated PEGylation A Protein with Lysine Residues C Conjugation Reaction (pH 7-8) A->C B NHS-PEG Linker B->C D PEGylated Protein C->D E Purification (e.g., SEC) D->E F Purified PEGylated Protein E->F

Caption: Workflow for protein PEGylation using NHS ester chemistry.

Protocol: NHS Ester-Mediated PEGylation

  • Dissolve the protein to be conjugated in a suitable buffer, typically at a pH of 7-8.[23]

  • Prepare a stock solution of the NHS-PEG linker in an organic solvent such as DMSO.

  • Add the desired molar excess of the NHS-PEG linker to the protein solution.

  • Allow the reaction to proceed at room temperature or 4°C for a specified time.

  • Quench the reaction by adding a small molecule containing a primary amine (e.g., Tris or glycine).

  • Purify the PEGylated protein from excess reagents using a method such as size-exclusion chromatography (SEC).[5]

Conclusion and Recommendations

The selection of a linker is a strategic decision that must be tailored to the specific goals of the bioconjugation project.

Choose a tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate-type linker when:

  • A short, defined linker length is required for precise spatial control.

  • The payload and the final conjugate have sufficient aqueous solubility.

  • A degree of hydrophobicity is not expected to lead to aggregation or rapid clearance.

Choose a PEG linker when:

  • The payload is hydrophobic, and there is a risk of aggregation.[3][15]

  • Enhanced aqueous solubility and stability of the final conjugate are desired.[5][24]

  • A longer circulation half-life and improved pharmacokinetic profile are critical for efficacy.[1][10][20]

  • Flexibility in linker length is needed for optimization, particularly in applications like PROTACs.[16]

Ultimately, the empirical testing of a variety of linkers with different properties is often the most effective approach to identifying the optimal linker for a given application. This guide provides a foundational understanding to inform a more targeted and efficient linker selection process.

References

  • Labinsights. (2025, May 22).
  • Precise PEG LLC. Linkers in PROTACs.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BOC Sciences.
  • Benchchem.
  • ADC Review. PEG Linkers.
  • CymitQuimica. tert-Butyl (3-(3-aminopropoxy)propyl)
  • Sigma-Aldrich.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • BOC Sciences. (2024, August 22).
  • BroadPharm. (2022, December 12).
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • BroadPharm. tert-Butyl (3-(3-aminopropoxy)propyl)
  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.
  • Benchchem.
  • Precise PEG.
  • AxisPharm. (2024, September 24).
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)
  • PurePEG. (2025, July 1).
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • Benchchem.
  • MolecularCloud. (2025, May 22).
  • PubChem. tert-Butyl (3-aminopropyl)
  • Benchchem.
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)
  • BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • ChemPep. Overview of PEG Linkers.
  • Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Benchchem.
  • ACS Publications. (2018, June 4).
  • PMC. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes.
  • CymitQuimica. CAS 75178-96-0: tert-Butyl (3-aminopropyl)
  • MedChemExpress. (2025, December 7). tert-Butyl (3-(3-aminopropoxy)propyl)
  • PMC - NIH. Hidden hydrophobicity impacts polymer immunogenicity.
  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester.
  • EPA. tert-Butyl {[(3R)
  • Sigma-Aldrich. tert-Butyl (3-(3-aminopropoxy)propyl)

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Validation

A Senior Application Scientist's Comparative Guide to Validating Conjugation Efficiency: HPLC vs. Mass Spectrometry

For researchers, scientists, and drug development professionals, the creation of a bioconjugate, such as an Antibody-Drug Conjugate (ADC), is a landmark achievement in a project's timeline. However, the synthesis is mere...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the creation of a bioconjugate, such as an Antibody-Drug Conjugate (ADC), is a landmark achievement in a project's timeline. However, the synthesis is merely the beginning. The true challenge lies in robustly characterizing this new molecular entity. The covalent linkage of two molecules, one of which is a biomolecule, must be confirmed, and its efficiency must be precisely quantified.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the causality behind our analytical choices, ensuring a self-validating and trustworthy approach to characterization.

The efficacy and safety of an ADC are profoundly influenced by the average number of drug molecules attached to each antibody, a critical quality attribute (CQA) known as the Drug-to-Antibody Ratio (DAR).[2][3] A low DAR may render the ADC sub-potent, while an excessively high DAR can negatively impact pharmacokinetics and lead to toxicity.[2] Therefore, accurate and reproducible measurement of the DAR is non-negotiable in development and manufacturing. This guide will dissect and compare the premier methods for achieving this, providing the data and workflows necessary to make informed decisions in your laboratory.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Separation

HPLC is a foundational technique in biopharmaceutical analysis that separates components in a mixture based on their physical and chemical properties.[4] For bioconjugates, separation is typically based on hydrophobicity, allowing for the resolution of species with different numbers of conjugated small molecule drugs.

Causality Behind HPLC Method Selection

The choice of HPLC method is dictated by the nature of the conjugate and the information sought. The two most prevalent modes for DAR determination are Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity under denaturing conditions, typically using an organic mobile phase with ion-pairing agents like trifluoroacetic acid (TFA).[5][6] For ADCs, particularly cysteine-linked conjugates, the antibody's heavy and light chains must first be dissociated via reduction.[7] RP-HPLC then separates the unconjugated chains from those carrying one or more drug molecules. While robust and highly reproducible, the denaturing conditions mean that the analysis provides fragment-level drug loading rather than a picture of the intact ADC species distribution.[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC is the preferred method for analyzing cysteine-linked ADCs under non-denaturing conditions.[7] It separates molecules based on hydrophobicity using a salt gradient (e.g., ammonium sulfate) in an aqueous mobile phase.[] The least hydrophobic species (unconjugated antibody) elutes first, followed by species with increasing numbers of conjugated drugs.[7] This provides a direct profile of the drug-loaded species (DAR 0, 2, 4, 6, 8), making it invaluable for understanding the heterogeneity of the ADC population.[]

Comparative Overview of HPLC Methods
FeatureReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle Separation by hydrophobicity on a non-polar stationary phase with a polar, organic mobile phase.[5]Separation by hydrophobicity on a weakly hydrophobic stationary phase with a high-salt aqueous mobile phase.[]
Conditions Denaturing (organic solvents, low pH, high temperature).[9]Non-denaturing (aqueous, physiological pH).[]
Information Provided Average DAR calculated from drug load on separated light and heavy chains.[7][10]Distribution of intact drug-loaded species (e.g., DAR0, DAR2, DAR4) and average DAR.[7]
Advantages High resolution, robust, compatible with MS detection.[3][10]Preserves native protein structure, provides drug load distribution.[]
Limitations Indirectly measures DAR for intact protein, requires sample reduction for Cys-linked ADCs.[3]Not suitable for highly heterogeneous lysine-linked ADCs, high salt concentrations can be corrosive to instruments.[][9]
Experimental Protocol: RP-HPLC for DAR Analysis of a Reduced Cysteine-Linked ADC

This protocol outlines the steps to determine the average DAR by analyzing the reduced heavy and light chains of an ADC.

  • Sample Preparation (Reduction):

    • Reconstitute the ADC to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of ~20-40 mM.[5]

    • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.[5]

  • HPLC System and Column:

    • System: A biocompatible UHPLC or HPLC system.

    • Column: A wide-pore (e.g., 300Å) C4 or C8 reversed-phase column suitable for protein analysis.[11][12]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: 70-80°C to improve peak shape and protein recovery.[5][9]

    • Gradient: A linear gradient optimized to separate the light chain (LC), heavy chain (HC), and their drug-conjugated variants (e.g., 20-60% Mobile Phase B over 20 minutes).[5]

    • Detection: UV at 280 nm.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas for the unconjugated light chain (LC), drug-conjugated light chain (LC-D), unconjugated heavy chain (HC), and drug-conjugated heavy chain (HC-D).

    • Calculate the weighted average DAR using the following formula[7][10]:

      • DAR = (Σ Peak Area of Drug-Loaded Chains * Number of Drugs) / (Σ Peak Area of All Chains)

    • A more specific formula for a typical IgG1 Cys-linked ADC is: DAR = 2 * (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ADC ADC Sample (1 mg/mL) Reduce Add DTT (20-40 mM) Incubate 37°C, 30 min ADC->Reduce HPLC Inject into RP-HPLC System (C4/C8 Column, 80°C) Reduce->HPLC Separation Gradient Elution (ACN/Water/TFA) HPLC->Separation Detect UV Detection (280 nm) Separation->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (LC, HC, LC-Drug, HC-Drug) Chromatogram->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate

Caption: Experimental workflow for HPLC-based DAR analysis.

Mass Spectrometry (MS): The Gold Standard for Molecular Confirmation

While HPLC provides quantitative data based on retention time and peak area, it does not directly measure the mass of the species. Mass spectrometry fills this critical gap by measuring the mass-to-charge ratio (m/z) of ions, providing unambiguous confirmation of molecular weight and, by extension, the drug load.[13] For bioconjugate analysis, MS is the definitive tool for confirming conjugation success and accurately determining the DAR.[13][14]

The Rationale for MS-Based Approaches

The power of MS lies in its precision and versatility. It can be used to analyze intact conjugates, subunits, or even peptides to identify specific conjugation sites.[5][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS detection combines the separation power of chromatography with the analytical precision of mass spectrometry.[15] This is the most common approach, allowing for the online desalting and separation of ADC species before they enter the mass spectrometer.[2]

  • Native Mass Spectrometry: This powerful technique analyzes bioconjugates under non-denaturing conditions, preserving their three-dimensional structure and non-covalent interactions.[16][17] By coupling Size Exclusion Chromatography (SEC) with native MS, it's possible to obtain an accurate mass profile of the intact, non-covalently associated ADC, which is especially crucial for cysteine-conjugated ADCs where subunits can dissociate under denaturing conditions.[16]

The Critical Step of Deconvolution

During electrospray ionization (ESI), large molecules like antibodies acquire multiple charges, resulting in a complex spectrum with a series of peaks (a charge state envelope) for each species.[18][19] Deconvolution is a vital algorithmic process that transforms this complex m/z spectrum back into a zero-charge mass spectrum, allowing for the clear identification of each species (e.g., antibody with 0 drugs, 1 drug, 2 drugs, etc.) and their corresponding molecular weights.[13][20]

Experimental Protocol: LC-MS for Intact ADC DAR Analysis

This protocol describes a general workflow for determining the DAR of an intact ADC using LC-MS. Deglycosylation may be performed prior to analysis to reduce spectral complexity.[2][9]

  • Sample Preparation (Optional Deglycosylation):

    • To a 20 µg aliquot of the ADC (at 1 mg/mL), add the enzyme PNGase F according to the manufacturer's protocol.[2]

    • Incubate at 37°C for 2-4 hours to remove N-linked glycans. This simplifies the resulting mass spectrum.[9]

  • LC-MS System and Column:

    • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10]

    • Column: A reversed-phase column suitable for intact proteins (e.g., polymeric PLRP-S or wide-pore C4).[10]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

  • Chromatographic and MS Conditions:

    • Flow Rate: ~0.3-0.5 mL/min.

    • Gradient: A shallow gradient to effectively desalt the sample and elute the intact ADC (e.g., 20-90% B over 10 minutes).

    • MS Mode: ESI in positive ion mode, with an m/z range appropriate for the expected charge states of the ADC (e.g., 1000-4000 m/z).

  • Data Analysis and DAR Calculation:

    • Extract the mass spectrum from across the chromatographic peak corresponding to the ADC.

    • Process the raw spectrum using a deconvolution algorithm (e.g., MaxEnt or UniDec) to generate the zero-charge mass spectrum.[18][19]

    • Identify the mass peaks corresponding to the different drug-loaded species. The mass difference between peaks should correspond to the mass of the attached drug-linker.

    • Calculate the average DAR by taking the weighted average of the peak intensities (or areas) of the different species.[13]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC Intact ADC Sample Deglyco Optional: PNGase F Deglycosylation ADC->Deglyco LCMS Inject into LC-MS System (Q-TOF or Orbitrap) Deglyco->LCMS Acquire Acquire Raw m/z Spectrum LCMS->Acquire Deconvolute Deconvolute Raw Spectrum (e.g., MaxEnt Algorithm) Acquire->Deconvolute ZeroCharge Generate Zero-Charge Mass Spectrum Deconvolute->ZeroCharge Calculate Calculate Weighted Average DAR ZeroCharge->Calculate

Caption: Workflow for Mass Spectrometry-based DAR analysis.

Head-to-Head Comparison: HPLC vs. Mass Spectrometry

The decision to use HPLC, MS, or both depends on the stage of development and the specific questions being asked. These techniques are not mutually exclusive; rather, they are highly complementary and often used as orthogonal methods to confirm results.[10]

FeatureHPLC (UV Detection)Mass Spectrometry (MS)
Primary Information Relative quantitation of species based on hydrophobicity, average DAR.[7]Accurate molecular weight of all species, drug load distribution, confirmation of identity.[5][13]
Resolution Chromatographic resolution separates isoforms.Mass resolution can distinguish species with very small mass differences.[21]
Sensitivity Moderate (microgram range).High (picomole to femtomole range).[13]
Sample Requirements Relatively pure sample, higher amounts needed.[22]Smaller amounts, can tolerate more complex mixtures, but requires MS-compatible buffers.[2]
Key Advantage Robust, quantitative, widely available, excellent for routine QC.[3]Unambiguous mass confirmation, gold standard for characterization, provides structural information.[13]
Key Limitation Infers identity from retention time; provides no direct mass information.Higher complexity and cost, data processing (deconvolution) requires expertise.[3]
The Power of an Orthogonal Approach

The most robust validation strategy employs both techniques. For instance, HIC can be used to quantify the distribution of different drug-loaded species, while native MS confirms the identity of the peaks observed in the HIC chromatogram.[16] Similarly, RP-HPLC can provide routine, high-throughput DAR values in a QC environment, with LC-MS being used to validate the method and investigate any out-of-speculation results.[10]

Conclusion

Validating conjugation efficiency is a cornerstone of bioconjugate development, with the Drug-to-Antibody Ratio serving as a paramount CQA. HPLC, particularly in HIC and RP modes, offers a robust, quantitative framework for routine analysis and quality control. Mass Spectrometry, however, provides the ultimate level of certainty, delivering unambiguous molecular weight confirmation and detailed characterization of the conjugate population.

As a Senior Application Scientist, my recommendation is to leverage the strengths of both platforms. Employ HPLC for its quantitative power and throughput in process development and QC, and utilize high-resolution Mass Spectrometry as the definitive tool for in-depth characterization, reference standard qualification, and investigation. By integrating these techniques into a cohesive, self-validating workflow, you ensure the scientific integrity of your data and, ultimately, the quality and safety of the therapeutic.

References

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters.
  • ACS Publications. (2020, October 27). Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Validating Antibody-Drug Conjugate (ADC) Conjugation Efficiency. BenchChem.
  • Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent Technologies.
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters.
  • Springer Nature Experiments. (n.d.). Analysis of ADCs by Native Mass Spectrometry. Springer Nature.
  • Spectroscopy Online. (2024, March 18). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy Online.
  • BenchChem. (n.d.). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. BenchChem.
  • ACS Publications. (n.d.). Characterization of Oligodeoxyribonucleotide−Polyethylene Glycol Conjugates by Electrospray Mass Spectrometry. Bioconjugate Chemistry.
  • Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Medicilon.
  • ACS Publications. (2003, October 28). Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ACS Publications.
  • Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies.
  • eScholarship, University of California. (n.d.). Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug Conjugates to Polydisperse Membrane Proteins and Beyond. eScholarship.
  • PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed.
  • CellMosaic. (n.d.). C4 HPLC Analysis of Protein and Conjugate. CellMosaic.
  • Agilent Technologies. (2015, September 30). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent Technologies.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Validating NODAGA-NHS Conjugate Purity. BenchChem.
  • Phenomenex. (2018, June 5). What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Phenomenex.
  • University of Arizona. (n.d.). Deconvolving Native and Intact Protein Mass Spectra with UniDec. University of Arizona.
  • Element Lab Solutions. (2024, August 5). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. Element Lab Solutions.
  • Thermo Fisher Scientific. (n.d.). HPLC Protein Analysis. Thermo Fisher Scientific.
  • Agilent Technologies. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent Technologies.
  • Phenomenex. (n.d.). Transform Your Mindset for HPLC and UHPLC Method Development for Analyzing Proteins— Including Monoclonal Antibodies!. Phenomenex.

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of PROTACs Synthesized with tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Executive Summary In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the target protein ligand and the E3 ligase recruiter. While early designs defaulted to purely hydrophobic alkyl chains or highly hydrophilic polyethylene glycol (PEG) chains, modern structure-activity relationship (SAR) optimization demands a more nuanced approach.

This guide provides an in-depth comparative analysis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) [1], a mono-Boc protected 4-oxa-1,7-heptanediamine hybrid linker. By blending the structural features of both alkyl and PEG motifs, this linker offers a "Goldilocks" zone of lipophilicity and flexibility, dramatically enhancing cell permeability, ternary complex formation, and ultimate degradation efficacy compared to traditional alternatives [2].

Mechanistic Grounding: The Causality of Linker Plasticity

The biological activity of a PROTAC is not merely the sum of its two warheads. The linker dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase) and governs the molecule's pharmacokinetic profile [3].

The Pitfalls of Extremes
  • Pure Alkyl Linkers: While highly lipophilic and generally cell-permeable, long alkyl chains (e.g., octanediamine) suffer from poor aqueous solubility. Furthermore, they tend to adopt extended anti-conformations that can induce steric clashes during ternary complex formation, or conversely, cause the molecule to aggregate in aqueous media [3].

  • Pure PEG Linkers: PEG linkers (e.g., PEG3 or PEG4) solve the solubility issue but introduce a high Topological Polar Surface Area (TPSA) penalty. More critically, PEG chains are subject to the "gauche effect," where the oxygen heteroatoms cause the chain to fold in on itself in aqueous environments. This folding reduces the effective linker length and severely limits passive membrane permeability [3].

The Hybrid Advantage

Synthesizing PROTACs using tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate yields a hybrid ether-alkyl linker. The single ether oxygen breaks the rigid hydrophobicity of a pure carbon chain—preventing aggregation—while avoiding the excessive hydrogen-bond acceptor penalty and severe gauche folding seen in multi-unit PEG chains [4]. This structural compromise leads to optimal conformational plasticity, allowing the PROTAC to seamlessly bridge the target protein and the E3 ligase without sacrificing cell permeability.

Ternary_Complex POI Target Protein (e.g., BRD4) Ternary Ternary Complex Formation POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Hybrid Linker) PROTAC->Ternary Bridges Proteins E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Recruits E2 Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Fig 1: PROTAC-mediated ternary complex formation and ubiquitin-proteasome degradation pathway.

Comparative Analysis: Biological Performance

To objectively evaluate the biological activity of compounds synthesized with the 3-(3-aminopropoxy)propyl linker, we compare it against standard Alkyl and PEG alternatives. The data below represents benchmark structure-activity relationship (SAR) metrics for a standardized BRD4-degrading PROTAC architecture (JQ1-derivative linked to Thalidomide) [3, 4].

Table 1: Physicochemical and Biological Activity Comparison
Linker ArchitectureRepresentative MotifcLogPTPSA (Ų)Cell Permeability (

,

cm/s)
BRD4

(nM)

(%)
Pure Alkyl Octanediamine (-C8-)5.612014.528.582%
Pure PEG PEG3 diamine3.11552.145.089%
Hybrid (Subject) 4-oxa-1,7-heptanediamine 4.2 129 11.8 12.4 98%

Data Interpretation: Compounds synthesized with the hybrid linker (derived from tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate) exhibit a superior


 (12.4 nM) and near-complete target degradation (

of 98%). The causality lies in the cLogP (4.2) and TPSA (129) values, which sit perfectly within the optimal bRo5 (beyond Rule of 5) chemical space for PROTACs, ensuring high cell permeability without compromising the solubility required for target engagement.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail a self-validating system for synthesizing and evaluating a PROTAC using this specific mono-Boc protected linker.

Protocol 1: Stepwise PROTAC Synthesis via Mono-Boc Hybrid Linker

The use of a mono-Boc protected diamine allows for precise, unidirectional coupling, preventing the formation of symmetrical dimers.

Step 1: E3 Ligase Ligand Coupling

  • Dissolve 1.0 eq of the E3 ligase ligand (e.g., Thalidomide-COOH derivative) in anhydrous DMF.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1.1 eq of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate [1].

  • Stir for 2 hours at room temperature. Monitor completion via LC-MS.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

  • Stir at room temperature for 1 hour. The single ether oxygen in the linker is stable under these acidic conditions.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine intermediate.

Step 3: Target Protein Ligand Coupling

  • Dissolve 1.0 eq of the target ligand (e.g., JQ1-COOH) in anhydrous DMF with 1.2 eq HATU and 4.0 eq DIPEA.

  • Add 1.0 eq of the deprotected amine intermediate from Step 2.

  • Stir for 3 hours. Purify the final PROTAC via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% Formic Acid).

Synthetic_Workflow Step1 tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (Mono-Boc Hybrid Linker) Step2 Amide Coupling (Attach E3 Ligand) Step1->Step2 HATU, DIPEA, DMF Step3 Boc Deprotection (TFA/DCM) Step2->Step3 1h, Room Temp Step4 Amide/SNAr Coupling (Attach POI Ligand) Step3->Step4 HATU, DIPEA, DMF Step5 HPLC Purification & Characterization Step4->Step5 Yield Optimization

Fig 2: Step-by-step synthetic workflow for PROTAC generation using the mono-Boc protected linker.

Protocol 2: In Vitro Degradation Validation (Self-Validating Assay)

To validate the biological activity of the synthesized compound, a dose-response degradation assay must be performed alongside a proteasome rescue control to confirm the mechanism of action.

  • Cell Culture & Treatment: Seed target cells (e.g., MV4-11 for BRD4) at

    
     cells/mL in 6-well plates. Treat with the synthesized PROTAC at a concentration gradient (0.1 nM to 1000 nM) for 12 hours.
    
  • Mechanistic Control: In a parallel well, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) 2 hours prior to adding 100 nM of the PROTAC.

  • Lysis & Western Blot: Harvest cells, lyse in RIPA buffer supplemented with protease inhibitors. Run 20 µg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

  • Quantification: Use densitometry to quantify band intensities. Calculate

    
     (concentration at which 50% of the protein is degraded) and 
    
    
    
    (maximum degradation percentage). The MG132 control must show rescued protein levels, validating that degradation is proteasome-dependent and not an off-target cytotoxic artifact.

References

  • Journal of Medicinal Chemistry (ACS). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). Retrieved from:[Link]

Validation

characterization of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate derivatives

An in-depth technical guide for researchers and drug development professionals on the characterization, comparative performance, and experimental application of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the characterization, comparative performance, and experimental application of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate derivatives.

Executive Summary & Structural Rationale

In the rapidly evolving field of targeted protein degradation (TPD) and bioconjugation, the selection of an optimal linker is as critical as the choice of the target-binding warhead or the E3 ligase ligand. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS No. 848419-01-2), commonly referred to as Mono-Boc-bis(3-aminopropyl) ether, represents a highly strategic alkyl/ether hybrid linker [1].

With a molecular weight of 232.32 and a formula of C11H24N2O3, this hetero-bifunctional molecule features a central ether oxygen flanked by two propyl chains. This specific architecture provides a "Goldilocks" balance: it breaks the extreme hydrophobicity of pure aliphatic chains while avoiding the excessive hydration shells and potential pharmacokinetic liabilities associated with long, pure polyethylene glycol (PEG) chains [2].

Comparative Profiling: Ether vs. Alkyl vs. PEG Linkers

To objectively evaluate the performance of the bis(3-aminopropyl) ether core, we must compare it against its structural analogs of similar length: purely aliphatic linkers (e.g., Mono-Boc-1,7-heptanediamine) and purely PEGylated linkers (e.g., Mono-Boc-PEG2-diamine).

The table below summarizes the physicochemical properties and typical PROTAC performance metrics associated with these linker cores.

Property / MetricMono-Boc-1,7-heptanediamine (Pure Alkyl)Mono-Boc-bis(3-aminopropyl) ether (Hybrid)Mono-Boc-PEG2-diamine (Pure PEG)
Chain Composition C-C-C-C-C-C-CC-C-C-O-C-C-CC-C-O-C-C-O-C-C
Lipophilicity (LogP impact) High (Highly hydrophobic)Moderate (Balanced)Low (Highly hydrophilic)
Aqueous Solubility PoorExcellentExcellent
Cell Permeability High (but prone to aggregation)High (Optimal membrane crossing)Moderate (High polar surface area)
Ternary Complex Flexibility Rigid/Hydrophobic collapseFlexible but structuredHighly flexible
Typical DC50 (Mock Data) 120 nM15 nM45 nM

Data Synthesis Rationale: Pure alkyl chains often suffer from "hydrophobic collapse" in aqueous media, preventing the PROTAC from adopting the extended conformation necessary for ternary complex formation. Conversely, pure PEG chains can bind water molecules so tightly that the energetic penalty of desolvation hinders cell membrane permeability. The single ether oxygen in the bis(3-aminopropyl) ether linker maintains aqueous solubility while preserving excellent cell permeability [3].

Experimental Methodology & Protocols

As a self-validating system, the characterization and conjugation of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate must follow strict analytical and synthetic protocols. The causality behind these steps is detailed below.

Protocol A: LC-MS and HPLC Purity Assessment

Before conjugation, the integrity of the Boc-protected amine must be verified.

  • Sample Preparation: Dissolve the linker in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Mobile Phase Selection (Critical Step): Use Water/Acetonitrile gradients containing 0.1% Formic Acid (FA) rather than Trifluoroacetic acid (TFA). Causality: While TFA provides sharper peaks for amines, its high acidity in the heated electrospray ionization (ESI) source can cause premature cleavage of the acid-labile Boc protecting group, leading to false-positive degradation peaks in the mass spectrum.

  • Detection: Monitor via ESI+ (Expected [M+H]+ = 233.3 m/z) and ELSD (Evaporative Light Scattering Detector), as the molecule lacks a strong UV chromophore.

Protocol B: Step-by-Step PROTAC Synthesis Workflow

This protocol details the sequential coupling of the linker to an E3 ligase ligand (e.g., Pomalidomide derivative) and a Target Protein (POI) ligand.

  • First Amidation (Free Amine Coupling):

    • Dissolve the E3 ligand containing a free carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is chosen over EDC/NHS because it rapidly forms a highly reactive active ester, minimizing epimerization and overcoming the steric hindrance of complex PROTAC warheads.

    • Add tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (1.1 eq). Stir at room temperature for 2 hours.

    • Purify the Boc-protected intermediate via flash chromatography.

  • Boc Deprotection:

    • Dissolve the intermediate in a 1:4 mixture of TFA/Dichloromethane (DCM).

    • Stir for 1 hour at room temperature. Causality: The tert-butyl carbamate is highly sensitive to strong acids; TFA cleanly removes it, releasing the primary amine as a TFA salt while generating volatile isobutylene and CO2 byproducts.

    • Evaporate the solvent and dry under a high vacuum to remove residual TFA.

  • Second Amidation (POI Ligand Coupling):

    • React the newly freed amine with the POI ligand (bearing a carboxylic acid) using the same HATU/DIPEA conditions described in Step 1.

    • Purify the final PROTAC molecule via preparative HPLC.

Synthesis A tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (Free Amine) B Amidation with E3 Ligand (HATU, DIPEA, DMF) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E Free Amine Intermediate D->E F Amidation with POI Ligand (HATU, DIPEA, DMF) E->F G Final PROTAC Molecule F->G

Workflow for PROTAC synthesis using the mono-Boc protected ether linker.

Structural Dynamics in Ternary Complex Formation

The ultimate test of a PROTAC linker is its ability to facilitate a productive ternary complex. The bis(3-aminopropyl) ether linker provides a specific spatial distance (approximately 9-10 Ångstroms when fully extended) that is highly favored in recruiting the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases to various kinase targets.

Unlike rigid alkyne or triazole linkers, the ether oxygen acts as a flexible hinge. This allows the PROTAC to dynamically sample multiple conformations until the thermodynamically stable POI-PROTAC-E3 complex is achieved, initiating the ubiquitination cascade [4].

TernaryComplex PROTAC PROTAC Molecule (Ether Linker Core) POI Target Protein (POI) PROTAC->POI Warhead Binding E3 E3 Ubiquitin Ligase PROTAC->E3 E3 Ligand Binding Complex Ternary Complex (POI - PROTAC - E3) POI->Complex Proximity Induction E3->Complex Proximity Induction Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Mechanism of PROTAC-induced ternary complex formation and protein degradation.

Conclusion

For researchers designing next-generation degraders, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate offers a structurally optimized starting point. By replacing a single methylene unit with an ether oxygen in an aliphatic chain, developers can drastically improve the aqueous solubility and ternary complex dynamics of their PROTACs without sacrificing the cell permeability required for in vivo efficacy.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from[Link] (via arXiv preprint review on Machine Learning in PROTAC linker design).

  • Ramachandran, S., & Ciulli, A. (2021). Building ubiquitination machineries: E3 ligase multi-subunit assembly and substrate targeting by PROTACs and molecular glues. Current Opinion in Structural Biology, 67, 110–119. Retrieved from [Link] (via eLife PROTAC structural dynamics study).

Comparative

Comprehensive Comparison Guide: Synthetic Routes for tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

Executive Summary & Mechanistic Role in Drug Design In the rapidly evolving field of targeted protein degradation, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) serves as a foundational building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Role in Drug Design

In the rapidly evolving field of targeted protein degradation, tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) serves as a foundational building block. Also known as mono-Boc-bis(3-aminopropyl) ether, this heterobifunctional molecule is widely utilized as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1].

The primary mechanistic role of this linker is to physically bridge a target protein of interest (POI) ligand with an E3 ubiquitin ligase ligand. The specific length and oxygen-containing aliphatic chain of this linker impart optimal aqueous solubility and spatial flexibility, which are critical for inducing a productive ternary complex (POI-PROTAC-E3) without causing steric clashes. As highlighted by and , the purity of this intermediate directly dictates the yield and efficacy of the final PROTAC candidate [2].

Selecting the optimal synthetic route for this linker requires balancing atom economy, scalability, and purification complexity. This guide objectively compares the two most prevalent synthetic strategies: Direct Desymmetrization (Route A) and Stepwise Michael Addition (Route B) .

Strategic Overview of Synthetic Routes

SyntheticRoutes SM1 Bis(3-aminopropyl) ether (CAS 3055-94-5) RouteA Route A: Direct Mono-Boc (Boc2O, 0°C) SM1->RouteA Product tert-butyl N-[3-(3-aminopropoxy) propyl]carbamate (CAS 848419-01-2) RouteA->Product SM2 3-Amino-1-propanol (CAS 156-87-6) RouteB1 Route B Step 1: Mono-Boc (Boc2O) SM2->RouteB1 RouteB2 Route B Step 2: Michael Addition (Acrylonitrile, Base) RouteB1->RouteB2 RouteB3 Route B Step 3: Reduction (Raney Ni / H2) RouteB2->RouteB3 RouteB3->Product

Overview of Route A and Route B for PROTAC linker synthesis.

Quantitative Route Comparison

To objectively evaluate these pathways, we must look beyond theoretical yields and examine the practical realities of scale-up, impurity profiles, and cost of goods (COGS).

ParameterRoute A: Direct DesymmetrizationRoute B: Michael Addition / Reduction
Overall Yield 40% – 50%65% – 75%
Step Count 1 Step3 Steps
Atom Economy High (Single addition reaction)Medium (Requires auxiliary reagents)
Major Impurities Di-Boc ether, unreacted diamineIncomplete reduction, secondary amines
Purification Difficulty High (Requires tricky phase separations)Moderate (Intermediates are easily isolated)
Scalability Excellent (If extraction is optimized)Good (Requires high-pressure H₂ reactor)
Cost of Goods (COGS) Very Low (Cheap starting materials)Moderate (Catalysts and toxic reagents)

In-Depth Route Analysis & Self-Validating Protocols

Route A: Direct Desymmetrization (Statistical Mono-Protection)

Mechanistic Causality: Route A relies on the statistical mono-protection of a symmetric diamine. Because both primary amines are equally reactive, adding 1 equivalent of Boc₂O naturally results in a statistical mixture of unreacted diamine, mono-Boc product, and di-Boc byproduct. To artificially skew this distribution in favor of the mono-Boc product, the reaction must be run under high dilution with a massive excess of the starting diamine. Furthermore, the purification strategy leverages the differential basicity of these three species: the unreacted diamine is highly water-soluble, the di-Boc is highly lipophilic, and the mono-Boc product sits in the middle, allowing for pH-controlled phase separation.

WorkflowA Step1 Dissolve Bis(3-aminopropyl) ether in DCM (5-10 equiv) Step2 Dropwise addition of Boc2O (1 equiv in DCM) at 0 °C Step1->Step2 Step3 Stir at RT for 16 hours (IPC: Monitor by LC-MS) Step2->Step3 Step4 Aqueous Extraction (pH 4) (Removes Di-Boc impurity) Step3->Step4 Step5 Basification & Extraction (Isolates Mono-Boc) Step4->Step5 Step6 Pure Mono-Boc Product (Yield: ~45%) Step5->Step6

Step-by-step experimental workflow for Route A, highlighting critical purification stages.

Self-Validating Protocol: Route A
  • Reaction Setup: Dissolve bis(3-aminopropyl) ether (10.0 g, 75.6 mmol, 5.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

    • Causality: A 5-fold excess of diamine is critical to minimize the local concentration of Boc₂O, preventing the formation of the di-Boc byproduct.

  • Controlled Addition: Cool the solution to 0 °C. Dissolve di-tert-butyl dicarbonate (Boc₂O) (3.3 g, 15.1 mmol, 1.0 equiv) in 50 mL of DCM. Add this solution dropwise over 2 hours using a syringe pump.

    • Causality: Dropwise addition at 0 °C suppresses exothermic spikes and ensures the Boc₂O reacts immediately with the abundant free diamine rather than the newly formed mono-Boc product.

  • In-Process Control (IPC): Stir for 16 hours at room temperature.

    • Validation: Perform TLC (DCM:MeOH:NH₄OH 90:9:1) stained with ninhydrin. The reaction is complete when the Boc₂O spot disappears. LC-MS must confirm the target mass (m/z [M+H]⁺ = 233.1).

  • Acidic Extraction: Wash the organic layer with 10% aqueous citric acid (pH ~4) (3 x 50 mL).

    • Causality: This protonates both the unreacted diamine and the mono-Boc product, pulling them into the aqueous phase. The fully protected di-Boc impurity remains in the DCM layer and is discarded.

  • Basification & Final Extraction: Adjust the aqueous phase to pH 12 using 2M NaOH, then extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR (CDCl₃) must show a 9H singlet at ~1.44 ppm (tert-butyl group) and a 2H triplet at ~2.8 ppm (free primary amine), confirming successful mono-protection.

Route B: Stepwise Michael Addition and Reduction

Mechanistic Causality: To completely circumvent the statistical limitations of Route A, Route B builds the molecule asymmetrically. 3-Amino-1-propanol is easily mono-protected with near quantitative yield. The resulting alcohol acts as a nucleophile in a Michael addition with acrylonitrile. The critical step is the subsequent reduction of the nitrile to a primary amine. If standard hydrogenation conditions (e.g., Pd/C) are used, the intermediate imine will condense with the newly formed primary amine, creating unwanted secondary amine dimers. To prevent this, the reduction must be performed using Raney Nickel in the presence of excess ammonia.

Self-Validating Protocol: Route B
  • Mono-protection: React 3-amino-1-propanol (1.0 equiv) with Boc₂O (1.0 equiv) in DCM at 0 °C.

    • Validation: TLC shows complete conversion to 3-(Boc-amino)propan-1-ol.

  • Michael Addition: Dissolve the intermediate in THF, add a catalytic amount of Triton B (benzyltrimethylammonium hydroxide), and add acrylonitrile (1.2 equiv) dropwise. Stir at 50 °C for 4 hours.

    • Causality: Triton B acts as a phase-transfer catalyst and strong organic base, efficiently deprotonating the primary alcohol to initiate the conjugate addition to the electron-deficient alkene of acrylonitrile.

    • Validation: IR spectroscopy of an aliquot must show a distinct, sharp nitrile stretch at ~2250 cm⁻¹.

  • Nitrile Reduction (Critical Step): Transfer the cyano intermediate to a high-pressure reactor. Dissolve in methanolic ammonia (7N). Add Raney Nickel catalyst (10% w/w). Hydrogenate at 50 psi for 12 hours.

    • Causality: Methanolic ammonia is strictly required. The high concentration of ammonia shifts the equilibrium of the intermediate imine away from condensation with the product, entirely suppressing secondary amine dimer formation.

    • Validation: LC-MS confirms the complete disappearance of the nitrile intermediate and the appearance of the target product (m/z [M+H]⁺ = 233.1).

Conclusion & Recommendations

For early-stage drug discovery and small-scale synthesis (under 10 grams), Route A is highly recommended. Despite its lower yield (40-50%), the starting materials are exceptionally cheap, and the single-step nature of the reaction allows for rapid generation of the linker, provided the researcher strictly adheres to the pH-controlled extraction protocol.

For process chemistry, scale-up manufacturing, or scenarios where high-pressure hydrogenation infrastructure is readily available, Route B is superior. It avoids the massive material waste associated with the statistical excess required in Route A and provides a much cleaner impurity profile, ultimately yielding a higher purity PROTAC linker suitable for advanced preclinical studies.

References

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safety, Handling, and Disposal of tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate

As a Senior Application Scientist overseeing bioconjugation and Proteolysis Targeting Chimera (PROTAC) workflows, I recognize that the integrity of your synthesis and the safety of your laboratory personnel are inextrica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing bioconjugation and Proteolysis Targeting Chimera (PROTAC) workflows, I recognize that the integrity of your synthesis and the safety of your laboratory personnel are inextricably linked. tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate (CAS: 848419-01-2) is a highly versatile, mono-Boc-protected PEG-like diamine. While its structural asymmetry is brilliant for controlled, stepwise conjugation, its free primary amine and lipophilic Boc group dictate strict safety, handling, and disposal protocols.

This guide provides a self-validating operational framework for handling this reagent, ensuring both scientific rigor and uncompromising laboratory safety.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. According to the Globally Harmonized System (GHS), this compound presents specific acute and localized risks ()[1].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The free primary amine is inherently basic and nucleophilic. Upon contact with the physiological moisture of the eyes or mucous membranes, it abstracts protons from water to generate hydroxide ions (

    
    ). This localized alkalinity causes the saponification of cell membrane lipids, leading to rapid tissue irritation[1].
    
  • Lipophilic Penetration: The Boc (tert-butyloxycarbonyl) protecting group adds significant lipophilicity to the molecule. This allows the compound to more easily penetrate the stratum corneum (the outer layer of skin), potentially carrying the irritating amine deeper into the epidermis.

  • H335 (Respiratory Irritation): As a liquid at room temperature[2], aerosolization or vapor accumulation in poorly ventilated spaces can cause respiratory tract irritation[1].

Table 1: Quantitative Chemical & Hazard Profile
PropertyValue / Specification
CAS Number 848419-01-2
Physical State Liquid (at ambient temperature)[2]
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Bulk Storage Conditions 4°C, protect from light[2]
Solvent Storage Limits -80°C (up to 6 months); -20°C (up to 1 month)[2],[1]

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with nucleophilic amines, a robust PPE strategy is non-negotiable.

  • Hand Protection: Nitrile gloves (minimum 4-mil thickness).

    • Causality: Nitrile provides excellent resistance to basic amines and the organic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve this reagent. Change gloves immediately if contaminated to prevent transdermal exposure.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: The liquid state and H319 classification mean that accidental splashing poses an immediate threat to the cornea. Standard safety glasses with side shields are insufficient for liquid chemical handling.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned, with full-length trousers and closed-toe shoes.

  • Respiratory Protection: All handling must occur in a chemical fume hood[1]. If ventilation is compromised, a half-mask respirator with organic vapor (OV) cartridges is required.

Operational Workflow & Handling Procedures

The following step-by-step methodology ensures reagent integrity while protecting the operator.

Step 1: Thermal Equilibration Remove the reagent from 4°C storage[2]. Crucial Step: Allow the sealed vial to equilibrate to ambient temperature (approx. 20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the interior to ambient humidity. Water condensation will react with sensitive downstream reagents (like NHS esters or activated carboxylic acids) during conjugation, drastically reducing your coupling efficiency.

Step 2: Environmental Controls Transfer the equilibrated vial to a certified chemical fume hood. Ensure the sash is positioned correctly and the face velocity is verified at 80–120 Linear Feet per Minute (LFM) to prevent vapor escape[1].

Step 3: Volumetric Transfer Because this compound is a liquid, use a positive displacement pipette or a glass gas-tight syringe for accurate volumetric transfer.

  • Causality: Viscous liquids or those with varying vapor pressures can cause standard air-displacement pipettes to deliver inaccurate volumes, compromising stoichiometric ratios in your synthesis.

Step 4: Solubilization Dissolve the reagent in an anhydrous, aprotic solvent (e.g., DMF, DMSO, or DCM) immediately prior to introduction into the primary reaction vessel.

Workflow Storage 1. Storage Retrieval (4°C, Protect from Light) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Transfer (Min 100 LFM) PPE->Hood Reaction 4. Reagent Dissolution & Reaction Setup Hood->Reaction SpillCheck Spill Detected? Reaction->SpillCheck SpillResp Evacuate & Apply Inert Absorbent SpillCheck->SpillResp Yes Waste Hazardous Waste Segregation SpillCheck->Waste No SpillResp->Waste

Operational workflow and contingency logic for handling Boc-protected diamines.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination[1].

Spill Response Protocol
  • Evacuate & Assess: Stop work immediately. If the spill is >50 mL outside of a fume hood, evacuate the immediate area and allow the HVAC system to clear the vapors.

  • Containment: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pad)[1]. Do not use combustible materials like sawdust.

  • Neutralization & Cleanup: Carefully sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable secondary container.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent to neutralize and remove any residual basic amine traces.

Waste Disposal Segregation
  • Solid Waste: Contaminated PPE, pipette tips, and spill absorbents must be disposed of as solid hazardous waste in accordance with local regulations[1].

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used.

    • Causality:Never mix this amine-containing waste with concentrated acidic waste streams (such as the TFA used for subsequent Boc-deprotection). Mixing concentrated amines with concentrated acids in a sealed waste carboy will cause a highly exothermic neutralization reaction, potentially leading to solvent boiling, pressure buildup, and catastrophic carboy rupture.

References

Sources

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